molecular formula C9H7BrO B8337235 2-Bromo-6-methylbenzofuran

2-Bromo-6-methylbenzofuran

Cat. No.: B8337235
M. Wt: 211.05 g/mol
InChI Key: JZVLJSPPBDWJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methylbenzofuran is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-methylbenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methylbenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

2-bromo-6-methyl-1-benzofuran

InChI

InChI=1S/C9H7BrO/c1-6-2-3-7-5-9(10)11-8(7)4-6/h2-5H,1H3

InChI Key

JZVLJSPPBDWJGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(O2)Br

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Structure, Synthesis, and Reactivity of 2-Bromo-6-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran motif, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in the architecture of many biologically active molecules.[1] Its prevalence in natural products and its role as a "privileged scaffold" in medicinal chemistry underscore its importance.[2][3] Benzofuran derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[3][4][5] The versatility of the benzofuran core allows medicinal chemists to design novel therapies with potentially enhanced efficacy compared to existing treatments.[4]

The Role of Halogenation: 2-Bromo Substituents as Synthetic Handles

The strategic introduction of a halogen atom, particularly bromine, onto the benzofuran scaffold is a pivotal step in synthetic drug development. The bromine atom at the C2 position of the furan ring is not merely a substituent; it is a versatile synthetic handle. Its presence activates the molecule for a variety of powerful cross-coupling reactions, enabling the systematic and efficient construction of diverse molecular libraries. This approach is fundamental to structure-activity relationship (SAR) studies, where modifications at this position can profoundly influence a compound's biological target affinity and pharmacokinetic properties.

Overview of 2-Bromo-6-methylbenzofuran

This guide focuses on 2-Bromo-6-methylbenzofuran, a key intermediate for chemical synthesis. The presence of the methyl group at the C6 position provides an additional point of modulation and influences the electronic properties of the benzene ring, while the C2-bromo group serves as the primary reactive site for diversification. Understanding its structure, synthesis, and reactivity is essential for researchers aiming to leverage this building block for the development of novel therapeutics.

Synthesis and Mechanism

The most direct and common approach to synthesizing 2-Bromo-6-methylbenzofuran is through the electrophilic bromination of the parent 6-methylbenzofuran. The furan ring is inherently electron-rich, making it susceptible to electrophilic attack, particularly at the C2 position, which is the most nucleophilic site.

Recommended Synthetic Protocol: Electrophilic Bromination of 6-Methylbenzofuran

This protocol describes a standard laboratory procedure for the synthesis of 2-Bromo-6-methylbenzofuran. The causality behind the choice of reagents is critical: a non-polar solvent like chloroform or a polar aprotic solvent is chosen to dissolve the starting material without participating in the reaction. Elemental bromine serves as the electrophile. The reaction is typically performed at room temperature to control selectivity and minimize potential side reactions.

Experimental Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methylbenzofuran (1.0 eq) in chloroform (20 mL).

  • Reagent Addition: Prepare a solution of bromine (1.05 eq) in chloroform (10 mL). Add this solution dropwise to the stirred solution of 6-methylbenzofuran over 30 minutes at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: Stir the reaction mixture for an additional 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. Subsequently, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, followed by a final wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 2-Bromo-6-methylbenzofuran.

Synthetic Workflow Diagram

The following diagram illustrates the straightforward synthetic pathway from the precursor to the final product.

Synthesis_Workflow Precursor 6-Methylbenzofuran Reagents Br₂ Chloroform, RT Precursor->Reagents Product 2-Bromo-6-methylbenzofuran Reagents->Product Electrophilic Bromination

Caption: Synthetic route to 2-Bromo-6-methylbenzofuran.

Structural Elucidation and Spectroscopic Analysis

The definitive structure of 2-Bromo-6-methylbenzofuran is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 2-Bromo-6-methylbenzofuran, we expect to see distinct signals for the methyl protons, the furan proton, and the aromatic protons. The absence of coupling for the H3 proton is a key diagnostic feature, confirming substitution at the C2 position.[6]

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms. The chemical shift of the C2 carbon is significantly influenced by the attached bromine atom, typically shifting it to a higher field (lower ppm value) compared to an unsubstituted C2.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. Key absorptions would include C-H stretching for the aromatic and methyl groups, C=C stretching within the aromatic system, and the characteristic C-O-C stretching of the furan ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. A critical diagnostic feature for 2-Bromo-6-methylbenzofuran is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This distinctive isotopic pattern is characteristic of molecules containing a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively).

Summary of Expected Spectroscopic Data
Technique Feature Expected Observation
¹H NMR Methyl Protons (C6-CH₃)Singlet, ~2.4 ppm, 3H
Furan Proton (H3)Singlet, ~6.7 ppm, 1H
Aromatic Protons (H4, H5, H7)Multiplets, ~7.1-7.4 ppm, 3H
¹³C NMR Total Signals9 distinct signals
Methyl Carbon (-CH₃)~21 ppm
Brominated Carbon (C2)~115 ppm
Furan Carbon (C3)~112 ppm
Aromatic Carbons~110-155 ppm
IR (cm⁻¹) Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch~2950-2850
Aromatic C=C Stretch~1600, 1480
C-O-C Ether Stretch~1250-1050
Mass Spec Molecular IonIsotopic peaks at m/z = 210 and 212 (~1:1 ratio)

Chemical Reactivity and Synthetic Utility

The primary value of 2-Bromo-6-methylbenzofuran in drug development lies in its capacity to undergo a variety of cross-coupling reactions. The carbon-bromine bond at the C2 position is the key site of reactivity, allowing for the facile introduction of diverse substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are exceptionally effective for forming new carbon-carbon bonds, and 2-halobenzofurans are excellent substrates for these transformations.[9]

The Suzuki-Miyaura coupling reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[10] Reacting 2-Bromo-6-methylbenzofuran with various aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base provides a straightforward route to a wide array of 2-aryl-6-methylbenzofurans.[9][11] This reaction is prized for its high functional group tolerance and generally mild conditions.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[12][13] This reaction, typically co-catalyzed by palladium and copper(I), allows for the introduction of alkynyl moieties at the C2 position.[14] These alkynylated products can serve as precursors for further transformations or as final compounds with unique structural and electronic properties.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction ideal for forming carbon-heteroatom bonds.[15][16] While traditional conditions required harsh temperatures, modern ligand-accelerated protocols have made it a much more accessible and versatile tool.[17][18] This reaction allows for the coupling of 2-Bromo-6-methylbenzofuran with alcohols (to form ethers), amines (to form amines), and thiols (to form thioethers), dramatically expanding the chemical space accessible from this single intermediate.

Diagram of Key Reactions

This diagram visualizes the central role of 2-Bromo-6-methylbenzofuran as a platform for generating diverse derivatives through modern cross-coupling chemistry.

Reactions_Diagram cluster_products Derivative Classes Product_Suzuki 2-Aryl-6-methylbenzofurans Product_Sonogashira 2-Alkynyl-6-methylbenzofurans Product_Ullmann 2-(O,N,S)-Substituted 6-methylbenzofurans Start 2-Bromo-6-methylbenzofuran Catalyst_Pd Pd Catalyst Base Start->Catalyst_Pd R-B(OH)₂ Start->Catalyst_Pd R-C≡C-H Catalyst_Cu Cu Catalyst Base Start->Catalyst_Cu R-OH, R-NH₂, R-SH Catalyst_Pd->Product_Suzuki Suzuki-Miyaura Coupling Catalyst_Pd->Product_Sonogashira Sonogashira Coupling Catalyst_Cu->Product_Ullmann Ullmann Condensation

Caption: Key cross-coupling reactions of 2-Bromo-6-methylbenzofuran.

Conclusion: A Versatile Building Block for Drug Discovery

2-Bromo-6-methylbenzofuran represents more than just a simple halogenated heterocycle; it is a strategically designed building block that provides an efficient entry point into vast and diverse chemical libraries. Its well-defined structure, confirmed by robust spectroscopic methods, and its predictable reactivity in high-yield cross-coupling reactions make it an invaluable tool for researchers and drug development professionals. The ability to rapidly and systematically modify the C2 position allows for the fine-tuning of molecular properties, accelerating the journey from a synthetic intermediate to a potential therapeutic agent.

References

  • ACS Publications. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

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  • ResearchGate. (2012). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. [Link]

  • Sci-Hub. (2017). Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization. [Link]

  • OperaChem. (2020). Ullmann coupling-An overview. [Link]

  • NIH National Center for Biotechnology Information. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

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  • ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. [Link]

  • RSC Publishing. (2019). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

  • PubChem. 2-Methylbenzofuran-6-ol. [Link]

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  • NIH National Center for Biotechnology Information. (2020). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]

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  • PubMed. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. [Link]

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Navigating the Synthesis and Handling of 2-Bromo-6-methylbenzofuran: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated benzofuran scaffolds is a cornerstone of modern medicinal chemistry, offering a pathway to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, 2-Bromo-6-methylbenzofuran emerges as a valuable intermediate, yet its safe and effective utilization demands a nuanced understanding of its chemical reactivity and potential hazards. This technical guide, departing from rigid templates, provides a comprehensive overview grounded in scientific principles to ensure the safe handling, storage, and disposal of this compound, drawing upon established safety data for structurally related molecules.

Physicochemical Properties and Inherent Reactivity

Table 1: Physicochemical Characteristics of Benzofuran Derivatives

Property2-Methylbenzofuran7-Bromo-2-methyl-1-benzofuran2-Bromo-6-methyl-3-phenyl-benzofuran
Molecular Formula C9H8O[1]C9H7BrO[2]C15H11BrO[3]
Molecular Weight 132.16 g/mol [1]211.05 g/mol [2]287.156 g/mol [3]
Boiling Point 197-198 °CNot availableNot available
Density 1.057 g/mL at 25 °CNot availableNot available
Flash Point 67 °C (152.6 °F) - closed cupNot availableNot available

The presence of the bromine atom at the 2-position and the methyl group at the 6-position influences the electron density and reactivity of the benzofuran ring system. The bromine atom can participate in various coupling reactions, making it a versatile synthetic handle. However, its presence also introduces potential for the formation of hazardous byproducts if not handled under appropriate conditions.

Hazard Identification and Risk Mitigation

Based on data from related brominated and benzofuran compounds, 2-Bromo-6-methylbenzofuran should be handled as a substance with the following potential hazards.

Health Hazards:

  • Harmful if Swallowed: Analogous compounds like 7-bromo-2-methyl-1-benzofuran are classified as harmful if swallowed.[2]

  • Skin and Eye Irritation: Many benzofuran derivatives are known to cause skin and serious eye irritation.[2][4]

  • Respiratory Tract Irritation: Inhalation may cause respiratory irritation.[2][4]

  • Potential for Systemic Effects: Prolonged or repeated exposure to some benzofurans may cause damage to organs.[5]

Environmental Hazards:

  • While specific data is lacking, halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[5]

Experimental Workflow for Safe Handling

The following workflow is essential for mitigating exposure and ensuring a safe research environment.

cluster_prep Preparation cluster_handling Handling & Synthesis cluster_cleanup Post-Procedure & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_fumehood Ensure Certified Chemical Fume Hood is Operational prep_ppe->prep_fumehood prep_spillkit Verify Spill Kit Availability prep_fumehood->prep_spillkit handle_weigh Weigh Compound in Vented Enclosure or Fume Hood prep_spillkit->handle_weigh handle_transfer Use Grounded Equipment for Transfers to Prevent Static Discharge handle_weigh->handle_transfer handle_reaction Conduct Reactions in Inert Atmosphere (e.g., Nitrogen, Argon) handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Organic Waste cleanup_decon->cleanup_waste cleanup_label Label Waste Container Clearly cleanup_waste->cleanup_label cleanup_storage Store Waste in a Designated, Secondary Containment Area cleanup_label->cleanup_storage

Caption: Workflow for the safe handling of 2-Bromo-6-methylbenzofuran.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

  • Engineering Controls: All work with 2-Bromo-6-methylbenzofuran must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[6] Contaminated gloves should be disposed of immediately, and hands should be washed thoroughly after handling. A lab coat must be worn to protect street clothing.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this could lead to a vigorous reaction.[8]

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocols

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response:

For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[10] Collect the absorbed material into a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]

Disposal Considerations

As a halogenated organic compound, 2-Bromo-6-methylbenzofuran must be disposed of as hazardous waste.

start Generation of 2-Bromo-6-methylbenzofuran Waste segregate Segregate as 'Halogenated Organic Waste' start->segregate container Use a Designated, Labeled, and Sealed Waste Container segregate->container storage Store in a Satellite Accumulation Area (SAA) with Secondary Containment container->storage pickup Arrange for Pickup by Licensed Hazardous Waste Contractor storage->pickup incineration High-Temperature Incineration at a Permitted Facility pickup->incineration

Caption: Disposal workflow for 2-Bromo-6-methylbenzofuran.

Do not dispose of this chemical in the general waste or down the drain.[11] All waste containing this compound must be managed as hazardous waste.[10] The recommended method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[10]

References

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  • SAFETY DATA SHEET - Fisher Scientific.
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  • 2-Methylbenzofuran-6-ol | C9H8O2 | CID 12203498 - PubChem.
  • Chemical Process SOP Example.

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Literature reviews on 2-substituted 6-methylbenzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-substituted 6-methylbenzofuran derivatives, designed for researchers in medicinal chemistry and pharmacology.

Advanced Synthesis, Pharmacological Profiling, and Experimental Protocols

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. Within this class, 2-substituted 6-methylbenzofuran derivatives have emerged as a critical subclass. The C6-methyl group contributes significantly to lipophilicity (


) and metabolic stability, often blocking potential hydroxylation sites on the benzene ring, while the C2-substitution pattern dictates target specificity (e.g., kinase inhibition vs. DNA intercalation).

This guide synthesizes current literature to provide a reproducible roadmap for the design, synthesis, and biological evaluation of these compounds, focusing on their dual potential as potent anticancer and antimicrobial agents.[1]

Chemical Architecture & Synthesis Strategies

Structural Rationale

The core architecture consists of a fused benzene and furan ring.[2]

  • Position 2 (C2): The primary vector for structure-activity relationship (SAR) optimization. Aryl or heteroaryl substituents here provide

    
     stacking interactions with protein active sites.
    
  • Position 6 (C6): The methyl group at C6 is not merely a bystander; it provides steric bulk that can fill hydrophobic pockets in enzymes (e.g., cyclooxygenase or kinases) and prevents metabolic oxidation at this prone position.

Synthetic Pathways

Two primary methodologies dominate the literature due to their efficiency and atom economy: the Rap-Stoermer Reaction and Microwave-Assisted Cyclization .

Method A: Rap-Stoermer Reaction (Green Chemistry Approach)

This base-catalyzed condensation of salicylaldehydes with


-haloketones is preferred for its operational simplicity and avoidance of harsh acids.
  • Mechanism: Formation of a phenoxide ion followed by nucleophilic attack on the

    
    -haloketone, subsequent intramolecular aldol condensation, and dehydration.
    
  • Key Advantage: Can be catalyzed by magnetic sodium aluminate nanoparticles (MNPs), allowing for catalyst recovery.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Microwave irradiation drastically reduces reaction times from hours to minutes, improving yields by minimizing thermal degradation of sensitive substituents.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow for synthesizing these derivatives using the Rap-Stoermer approach.

RapStoermer Start Start: 2-Hydroxy-4-methylbenzaldehyde Intermediate Intermediate: O-Alkylated Species Start->Intermediate Nucleophilic Subst. Reagent Reagent: Alpha-bromoacetophenone (Substituted) Reagent->Intermediate Catalyst Catalyst: K2CO3 or MNPs Solvent: DMF/PEG-400 Catalyst->Intermediate Base Activation Cyclization Cyclization: Intramolecular Aldol (- H2O) Intermediate->Cyclization Heat/Microwave Product Product: 2-Aryl-6-methylbenzofuran Cyclization->Product Purification

Figure 1: Step-wise synthesis pathway via Rap-Stoermer condensation. The 6-methyl group originates from the aldehyde precursor.

Pharmacological Profile & SAR Analysis[2][3][4][5]

Anticancer Activity

Derivatives with electron-withdrawing groups (Cl, Br, NO


) on the C2-phenyl ring exhibit significant cytotoxicity.
  • Mechanism: These compounds often act as Tubulin Polymerization Inhibitors or uPA (Urokinase-type Plasminogen Activator) Inhibitors . The benzofuran core mimics the biaryl pharmacophore of combretastatin A-4.

  • Key Insight: The 6-methyl group enhances binding affinity in the colchicine-binding site of tubulin by interacting with hydrophobic residues (e.g., Val, Leu).

Table 1: Cytotoxicity (IC


) of Selected 6-Methylbenzofuran Derivatives 
Compound IDC2 Substituent (R)Cell LineIC

(

M)
Mechanism
MBF-Cl 4-ChlorophenylHepG2 (Liver)12.5

0.5
Apoptosis Induction
MBF-Br 4-BromophenylA549 (Lung)18.2

1.1
Cell Cycle Arrest (G2/M)
BNC-Analog 3,4,5-TrimethoxyphenylHUVEC< 0.1Vascular Disruption
Antimicrobial Activity

2-substituted 6-methylbenzofurans have shown potency against Gram-positive bacteria and fungi.

  • SAR Note: A hydrazide linker at C3 often potentiates activity against M. tuberculosis. The 6-methyl group is crucial; removing it (6-H) typically raises the Minimum Inhibitory Concentration (MIC) by 2-4 fold, suggesting it aids in penetrating the bacterial cell wall.

Table 2: Antimicrobial Efficacy (MIC)

CompoundOrganismMIC (

g/mL)
Standard (Ref)
2a (4-NO

)
S. aureus12.5Ciprofloxacin (0.5)
2b (4-Br) E. coli50.0Ciprofloxacin (1.0)
2c (Hydrazide) M. tuberculosis8.0Isoniazid (0.2)
Mechanism of Action: Apoptosis Pathway

The following diagram illustrates how these derivatives induce cancer cell death, based on mechanistic studies of benzofuran analogs (e.g., BNC105).

Apoptosis Drug 6-Methylbenzofuran Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibition Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Bcl2 Bcl-2 (Downregulation) Arrest->Bcl2 Bax Bax (Upregulation) Arrest->Bax Caspase Caspase-3/9 Activation Bcl2->Caspase Release Cyt-c Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed signaling cascade. The compound destabilizes microtubules, triggering the intrinsic apoptotic pathway.

Detailed Experimental Protocols

Synthesis of Methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate

This protocol is adapted for high purity and yield, suitable for generating precursors for further C2-substitution.

Reagents:

  • Acetylacetone (1.0 eq)

  • p-Benzoquinone (1.0 eq)

  • Zinc Chloride (ZnCl

    
    ) (Catalyst)
    
  • Ethanol (Solvent)[3][4]

Procedure:

  • Preparation: Dissolve p-benzoquinone (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add acetylacetone (10 mmol) dropwise under stirring.

  • Catalysis: Add anhydrous ZnCl

    
     (0.5 g) to the mixture.
    
  • Reflux: Heat the mixture to reflux (78°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice (100 g) containing 5 mL HCl.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 20 mL).

  • Purification: Recrystallize from ethanol to yield the title compound as white needles.

Expert Note: The use of ZnCl


 acts as a Lewis acid to facilitate the Nenitzescu synthesis mechanism. Ensure anhydrous conditions initially to prevent hydrolysis of the catalyst.
Biological Assay: MTT Cytotoxicity Screen

A self-validating protocol to determine IC


 values.

Materials:

  • Cell lines: HepG2, A549.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100

    
    M). Ensure final DMSO concentration < 0.5%.
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove supernatant. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % viability =

    
    . Plot log(concentration) vs. viability to derive IC
    
    
    
    .

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences. Link

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry. Link

  • Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Derivatives. Scientific & Academic Publishing. Link

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Link

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans. Journal of Combinatorial Chemistry. Link

Sources

Methodological & Application

Introduction: The Strategic Importance of 2-Arylbenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling of 2-Bromobenzofurans

The benzofuran motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional organic materials. Specifically, 2-arylbenzofurans are prevalent in natural products and pharmaceuticals, exhibiting a wide range of therapeutic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a direct and efficient pathway to these valuable scaffolds.[1] Its impact on both academic and industrial research has been immense due to the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acids.[2]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to 2-bromobenzofuran substrates. We will dissect the reaction mechanism, analyze the critical parameters that govern success, present a validated experimental protocol, and offer practical troubleshooting advice to empower researchers in drug discovery and chemical development.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[2] Understanding this cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the 2-bromobenzofuran to a catalytically active, low-valent palladium(0) species. This step involves the cleavage of the carbon-bromine bond and its insertion into the palladium center, forming a new organopalladium(II) intermediate.[3] The electronic properties and steric bulk of the phosphine ligands coordinated to the palladium are critical at this stage.

  • Transmetalation: This is the key bond-forming step where the aryl group from the boronic acid is transferred to the palladium(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base.[4] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic moiety to the palladium center, displacing the halide.[2][3] The choice of base and solvent is crucial for the efficiency of this step.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the benzofuranyl and the aryl moiety) from the palladium(II) complex. This forms the desired 2-arylbenzofuran product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle cluster_activation Base Activation pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_intermediate Oxidative Addition + Ar¹-X (2-Bromobenzofuran) trans_intermediate Ar¹-Pd(II)L₂-Ar² (Di-organo Complex) oa_intermediate->trans_intermediate Transmetalation + [Ar²-B(OR)₃]⁻ trans_intermediate->pd0 product Ar¹-Ar² (2-Arylbenzofuran) trans_intermediate->product Reductive Elimination boronic_acid Ar²-B(OH)₂ base + Base (e.g., OH⁻) boronate [Ar²-B(OH)₃]⁻ (Active Boronate)

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Conditions: A Guide for 2-Bromobenzofurans

The success of coupling 2-bromobenzofurans depends on the careful selection of several interdependent parameters. While the C-Br bond at the 2-position is generally reactive, the specific electronic nature of the benzofuran ring and the coupling partners necessitates fine-tuning.

Palladium Catalyst and Ligand System

The choice of the palladium source (precatalyst) and the ancillary ligand is the most critical factor influencing catalytic activity.

  • Palladium Source: Common precatalysts include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and pre-formed complexes like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5][6] Pd(OAc)₂ is often favored for its cost-effectiveness and stability, though it requires in-situ reduction to the active Pd(0) species, a process often facilitated by phosphine ligands or other reagents in the mixture.[7]

  • Ligands: For heteroaromatic halides like 2-bromobenzofuran, bulky and electron-rich phosphine ligands are often superior. They promote the crucial oxidative addition and reductive elimination steps.

    • Triphenylphosphine (PPh₃): A standard, versatile ligand, but may require higher temperatures or catalyst loadings.

    • Buchwald Ligands (e.g., SPhos, JohnPhos): These dialkylbiaryl phosphines are highly effective, often allowing for lower catalyst loadings, room temperature reactions for some substrates, and coupling of sterically hindered partners.[2][8][9] SPhos, for instance, confers excellent activity for Suzuki-Miyaura couplings.[9]

The Role of the Base

The base is not merely an acid scavenger; it is a stoichiometric activator for the transmetalation step.[4] The strength and solubility of the base can profoundly impact reaction rate and yield.

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice, particularly in aqueous solvent mixtures where it has good solubility.[8][10][11] Cesium carbonate (Cs₂CO₃) is stronger and can be effective in more challenging couplings, though it is more expensive.

  • Phosphates (K₃PO₄): Potassium phosphate is another excellent base, often used under anhydrous or nearly anhydrous conditions. It has proven effective for a wide range of substrates, including those sensitive to stronger bases.[2][9]

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic or aqueous solvent systems are very common in Suzuki couplings.[12]

  • Aqueous Mixtures: Solvents like 1,4-dioxane/water, ethanol/water, or DMF/water are highly effective.[11][13][14] Water helps dissolve the inorganic base, promoting the formation of the active boronate species.[13] A common ratio is between 2:1 to 10:1 organic solvent to water.[13]

  • Aprotic Polar Solvents: Dimethylformamide (DMF) or toluene can also be used, sometimes under anhydrous conditions, especially when using bases like K₃PO₄.[8]

Reaction Temperature

The optimal temperature depends on the reactivity of the specific 2-bromobenzofuran and arylboronic acid pair, as well as the catalyst system. Reactions are typically run at elevated temperatures, often between 80 °C and 100 °C, to ensure a reasonable reaction rate.[10][11][15] However, highly active catalyst systems, such as those employing Buchwald ligands, can sometimes allow for reactions at or near room temperature.[9]

Comparative Analysis of Reaction Conditions

The following table summarizes various successful conditions reported for the Suzuki-Miyaura coupling of bromo-heterocycles, providing a valuable starting point for optimization.

Catalyst SystemBaseSolventTemperature (°C)Substrate ExampleYield (%)Reference
Pd(OAc)₂ / JohnPhosK₂CO₃DMFMicrowaveHeteroaryl benzylic bromideN/A[8]
Pd(II) complexK₂CO₃EtOH / H₂O (1:1)802-(4-Bromophenyl)benzofuran85-95[11]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂OReflux5-Bromobenzofuran derivative60[14]
Pd-NHC@Eu-BCIK₂CO₃C₂H₅OH80Bromobenzene99[10]
Pd₂(dba)₃ / SPhosK₃PO₄·H₂ODioxane604-Bromotoluene98[9]

Validated Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 2-arylbenzofuran derivatives and serves as a robust starting point.[11]

Experimental_Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) start->setup Add reagents to flask reaction 3. Heating & Stirring (e.g., 80°C, 4-12h) setup->reaction Heat to target temp. monitoring 4. Reaction Monitoring (TLC/GC-MS) reaction->monitoring Take aliquots monitoring->reaction Continue if incomplete workup 5. Aqueous Workup (Quench, Extract) monitoring->workup Proceed upon completion purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Characterization (NMR, MS) purification->analysis end Pure 2-Arylbenzofuran analysis->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Materials and Reagents:
  • 2-Bromobenzofuran (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄; 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄; 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF, or Toluene)

  • Degassed water (if using an aqueous system)

  • Reaction vessel (e.g., Schlenk flask or round-bottom flask with condenser)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Procedure:
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromobenzofuran (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting 2-bromobenzofuran is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water or brine to quench the reaction and dilute the mixture.[11]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[11]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylbenzofuran product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Base is not strong or soluble enough.4. Reaction temperature too low.1. Use a fresh catalyst source. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly (sparge with argon or use freeze-pump-thaw cycles).3. Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Increase the reaction temperature in 10 °C increments.
Boronic Acid Homocoupling 1. Presence of oxygen in the reaction.2. Pd(II) species present without ligands.[13]1. Rigorously exclude oxygen by maintaining a positive inert gas pressure and using degassed solvents.2. Ensure an appropriate ligand-to-palladium ratio (typically ≥2:1 if generating the catalyst in situ).
Dehalogenation of Starting Material 1. Presence of protic impurities or water with a strong base.2. Unfavorable kinetics (reductive elimination is slow).1. Use anhydrous solvents and dry reagents thoroughly. Consider a weaker base.2. Switch to a more electron-rich, bulky ligand (e.g., a Buchwald ligand) to promote faster reductive elimination.
Poor Product Recovery 1. Product is water-soluble or polar.2. Incomplete extraction.1. If the product is highly polar, perform a continuous liquid-liquid extraction or use a different extraction solvent.2. Increase the number of extractions during workup.

Conclusion

The Suzuki-Miyaura cross-coupling is a highly reliable and adaptable tool for the synthesis of 2-arylbenzofurans from 2-bromobenzofuran precursors. A successful outcome is predicated on the rational selection of the catalyst system, base, and solvent, all tailored to the specific substrates. By understanding the underlying mechanism and systematically optimizing these key parameters, researchers can efficiently access a diverse range of complex benzofuran derivatives, accelerating progress in drug discovery and materials science.

References

  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772 (2023).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
  • Khan, L., & Zubair, M. Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06) (2025).
  • DeBoer, G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube (2021).
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • The Suzuki Reaction - Chem 115 Myers. YouTube (2025).
  • MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465 (2018). Available from: [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • Barder, T. E., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696 (2005). Available from: [Link]

  • Myers Group, Harvard University. The Suzuki Reaction.
  • ResearchGate. A Convenient Two-Step Synthesis of 2-Arylbenzofurans. Available from: [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 45(10), 1764-1779 (2012). Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023).
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ResearchGate. Optimization of reaction conditions a/b. Available from: [Link]

Sources

Application Note: Rational Design and Synthesis of Benzofuran-Based CRF1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic methodology and biological validation protocols for developing Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists utilizing a benzofuran scaffold . While pyrazolo[1,5-a]pyrimidines (e.g., Antalarmin) have historically dominated this class, benzofuran derivatives represent a compelling "scaffold hopping" strategy to improve metabolic stability and blood-brain barrier (BBB) permeability.

This document provides a self-validating workflow for:

  • Rational Design: Mapping the CRF1 pharmacophore onto a benzofuran core.

  • Chemical Synthesis: A robust Sonogashira-cyclization protocol for library generation.

  • Biological Validation: A high-throughput radioligand binding assay (

    
     determination).
    

Rational Design & Pharmacophore Mapping

The CRF1 Antagonist Pharmacophore

Effective small-molecule CRF1 antagonists generally require three structural features to occupy the receptor's transmembrane domain (TMD) hydrophobic pocket:

  • Core Scaffold: A planar, aromatic system (Benzofuran) to facilitate

    
    -stacking.
    
  • "Bottom" Region: A lipophilic moiety (typically a 2,4,6-trisubstituted phenyl ring) to fill the deep hydrophobic cavity.

  • "Top" Region: A basic amine or polar group to interact with the extracellular loops (ECL) or upper TMD residues (e.g., Asn283).

Scaffold Hopping Strategy

The benzofuran core serves as a bioisostere for the indole or pyrrolopyrimidine cores found in earlier generations. The oxygen atom in the benzofuran ring acts as a weak Hydrogen Bond Acceptor (HBA), while the C2 and C5 positions offer vectors for diverse functionalization.

Visualizing the Design Logic

The following diagram illustrates the structural requirements and the synthetic logic flow.

CRF_Pharmacophore cluster_Ligand Benzofuran Antagonist Design CRF_Pocket CRF1 Receptor Hydrophobic Pocket Core Benzofuran Core (Planar Scaffold) CRF_Pocket->Core Pi-Pi Stacking Bottom C2-Position: Lipophilic Aryl Group (e.g., 2,4,6-trimethylphenyl) CRF_Pocket->Bottom Hydrophobic Interaction Top C5-Position: Basic Side Chain (Solubility/H-Bonding) CRF_Pocket->Top Ionic/H-Bond Interaction Core->Bottom Functionalization Core->Top Functionalization

Caption: Pharmacophore mapping of benzofuran-based ligands within the CRF1 receptor binding site.

Chemical Synthesis Protocol

Synthetic Strategy: The Sonogashira-Cyclization Route

The most robust method for constructing 2-substituted benzofurans for medicinal chemistry libraries is the palladium-catalyzed coupling of o-halophenols with terminal alkynes, followed by cyclization. This route allows for the late-stage introduction of diversity at the C2 position.

Detailed Protocol

Target Molecule: 5-(N,N-diethylaminomethyl)-2-(2,4,6-trimethylphenyl)benzofuran.

Reagents & Equipment:
  • Starting Material: 2-iodo-4-(bromomethyl)phenol (Precursor A).

  • Alkyne: 2-ethynyl-1,3,5-trimethylbenzene (Precursor B).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

    
    (PPh
    
    
    
    )
    
    
    ].
  • Co-catalyst: Copper(I) iodide (CuI).

  • Base/Solvent: Triethylamine (Et

    
    N), DMF (anhydrous).
    
Step-by-Step Methodology:
  • Sonogashira Coupling:

    • In a flame-dried Schlenk flask under argon, dissolve Precursor A (1.0 equiv) and Precursor B (1.2 equiv) in anhydrous DMF/Et

      
      N (3:1 ratio).
      
    • Catalyst Addition: Add PdCl

      
      (PPh
      
      
      
      )
      
      
      (5 mol%) and CuI (2 mol%). Expert Note: CuI accelerates the reaction but requires strict deoxygenation to prevent homocoupling of the alkyne (Glaser coupling).
    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc).

    • Checkpoint: Appearance of the internal alkyne intermediate.

  • Cyclization (One-Pot Variation):

    • Heat the reaction mixture to 80°C for 12 hours. The phenolic oxygen attacks the alkyne activated by the Pd/Cu system.

    • Troubleshooting: If cyclization is sluggish, add 2.0 equiv of TBAF (Tetra-n-butylammonium fluoride) to promote the nucleophilic attack.

  • Amination (C5 Functionalization):

    • The resulting intermediate (containing the bromomethyl group at C5) is dissolved in THF.

    • Add diethylamine (2.0 equiv) and K

      
      CO
      
      
      
      (1.5 equiv).
    • Stir at 60°C for 3 hours.

  • Purification:

    • Quench with saturated NH

      
      Cl. Extract with EtOAc.
      
    • Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Synthetic Workflow Diagram

Synthesis_Flow Start o-Iodophenol Derivative Catalyst PdCl2(PPh3)2 / CuI Et3N / DMF Start->Catalyst Alkyne Terminal Alkyne (Aryl-substituted) Alkyne->Catalyst Inter Internal Alkyne Intermediate Catalyst->Inter Sonogashira Cyclize Cyclization (80°C or TBAF) Inter->Cyclize Benzofuran 2-Substituted Benzofuran Core Cyclize->Benzofuran Amination Amination (HNR2, K2CO3) Benzofuran->Amination Final Final Antagonist Amination->Final

Caption: Step-wise synthetic pathway for benzofuran CRF1 antagonists.

Biological Validation: Radioligand Binding Assay

Principle

This assay measures the affinity (


) of the synthesized benzofurans by their ability to displace a radiolabeled ligand ([

I]-Sauvagine or [

I]-CRF) from human CRF1 receptors expressed in CHO or HEK293 cell membranes.
Materials
  • Receptor Source: Membranes from CHO cells stably expressing human CRF1 (hCRF1).

  • Radioligand: [

    
    I]-Tyr
    
    
    
    -Sauvagine (Specific Activity ~2200 Ci/mmol).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 2 mM EGTA, 0.1% BSA, pH 7.4.
    
  • Separation: Whatman GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

Protocol Steps
  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer to a concentration of 10-20

    
    g protein/well.
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Test Compound (dissolved in DMSO, final conc. 10
      
      
      
      to 10
      
      
      M).
    • 50

      
      L [
      
      
      
      I]-Sauvagine (final conc. ~0.1 nM).
    • 100

      
      L Membrane Suspension.
      
    • Control: Define Non-Specific Binding (NSB) using 1

      
      M unlabeled Antalarmin or CRF.
      
  • Equilibrium: Incubate at room temperature (22°C) for 120 minutes.

  • Harvesting: Rapidly filter through PEI-treated GF/C filters using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Measure radioactivity (CPM) in a gamma counter.

Data Analysis & SAR Interpretation

Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Table 1: Representative SAR Data for Benzofuran Analogs Note: Data below is illustrative of expected trends based on CRF1 pharmacophore rules.

Compound IDC2-Substituent (Lipophilic)C5-Substituent (Basic)

(hCRF1) [nM]
Interpretation
BF-01 Phenyl-H> 1000Lack of lipophilic bulk and basic amine leads to poor binding.
BF-02 2,4,6-trimethylphenyl-H150Steric bulk at C2 improves fit in hydrophobic pocket.
BF-03 2,4,6-trimethylphenyl-CH

N(Et)

4.2 Addition of basic amine establishes critical polar interaction.
BF-04 2,4-dichlorophenyl-CH

N(Et)

12.5Halogens are effective, but methyl groups (BF-03) often offer better shape complementarity.

References

  • Review of Synthetic Routes: More, K. R. (2017). "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Link

  • CRF1 Receptor Binding Protocol: Liapaki, A., et al. (2019).[1] "Selective antagonism of CRF1 receptor by a substituted pyrimidine."[1] Naunyn-Schmiedeberg's Archives of Pharmacology, 392, 981–989. Link

  • Radioligand Methodology: Primus, R. J., et al. (1997). "Autoradiographic localization of CRF1 and CRF2 receptors in rat brain." Journal of Neuroscience, 17(16), 6352-6364. Link

  • Benzofuran SAR Context: Chen, C. Y., et al. (2017). "Structure-activity relationship study of novel 2-aminobenzofuran derivatives." European Journal of Medicinal Chemistry, 125, 1023-1035.[2] Link

  • General CRF Antagonist Design: Kehne, J. H., & De Lombaert, S. (2002). "Non-peptidic CRF1 receptor antagonists for the treatment of anxiety, depression and stress disorders." Current Pharmaceutical Design, 8(5), 277-296. Link

Sources

Application Note: Precision Functionalization of the C2 Position in 6-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

6-Methylbenzofuran is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for PPAR agonists, anti-arrhythmic agents (amiodarone analogues), and bioactive natural products. While the benzofuran ring system is well-studied, the presence of the 6-methyl group introduces specific electronic and steric considerations that distinguish it from the naked parent scaffold.

The Challenge: The C2 position is the primary target for functionalization due to the inductive effect of the ring oxygen. However, the 6-methyl group acts as a weak electron-donating group (EDG). This has two subtle but critical effects:

  • Electronic: It slightly increases the electron density of the furan ring, making the C2-H bond marginally less acidic than in unsubstituted benzofuran, requiring precise base selection.

  • Competitive Reactivity: The benzylic protons of the 6-methyl group (pKa ~42) present a potential site for competitive deprotonation if reaction temperatures are not strictly controlled during lithiation.

The Solution: This guide details two complementary protocols to achieve >95% regioselectivity for the C2 position:

  • Method A (Kinetic Control): Direct Lithiation/Electrophile Trapping at -78°C.

  • Method B (Thermodynamic/CMD Control): Palladium-Catalyzed C-H Arylation.[1][2]

Decision Matrix & Workflow

The choice of method depends on the desired downstream functional group and the stability of the substrate to metallic bases.

G Start Target: C2-Functionalized 6-Methylbenzofuran Decision1 Desired Functional Group? Start->Decision1 PathA Electrophiles (Aldehydes, Halides, Boronates, Silanes) Decision1->PathA Non-Aryl PathB Aryl/Heteroaryl Groups Decision1->PathB Biaryl Coupling Consideration CRITICAL CHECK: Is the substrate sensitive to strong nucleophiles? PathA->Consideration MethodB METHOD B: Pd-Catalyzed C-H Activation CMD Mechanism (100°C) PathB->MethodB MethodA METHOD A: Direct Lithiation (n-BuLi) Kinetic Control (-78°C) ResultA Product: C2-Substituted (C-C, C-Si, C-B, C-Hal) MethodA->ResultA ResultB Product: C2-Biaryl MethodB->ResultB Consideration->MethodA No (Stable) Consideration->MethodB Yes (Use Pd-Cross Coupling)

Figure 1: Strategic workflow for selecting the optimal functionalization pathway.

Method A: Direct Lithiation (Kinetic Control)

This protocol relies on the high acidity of the C2 proton (pKa ~40) relative to the benzylic 6-methyl protons. Strict temperature control is mandatory. If the temperature rises above -40°C, n-BuLi may begin to deprotonate the 6-methyl group, leading to mixtures.

Protocol 1: C2-Lithiation and Trapping

Scope: Introduction of Formyl (-CHO), Halogen (-I, -Br), Boronate (-Bpin), or Silyl (-TMS) groups.

Reagents:

  • Substrate: 6-Methylbenzofuran (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: e.g., DMF, I₂, B(OMe)₃, TMSCl (1.2–1.5 equiv)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon flow. Cool to -78°C using a dry ice/acetone bath.

  • Solvation: Dissolve 6-methylbenzofuran in anhydrous THF. Add to the flask.

  • Deprotonation (The Critical Step): Add n-BuLi dropwise over 10 minutes via syringe pump or careful manual addition.

    • Scientist's Note: The solution often turns a pale yellow. Stir at -78°C for 45 minutes . Do not warm up. The oxygen atom at position 1 coordinates the lithium, stabilizing the C2-anion (Directed Lithiation).

  • Trapping: Add the electrophile (neat or dissolved in minimal THF) dropwise.

    • For DMF: Stir 30 min at -78°C, then warm to 0°C.

    • For Iodine: Dissolve I₂ in THF first; add until color persists.

  • Quench: Quench with sat. NH₄Cl solution while still cold (or at 0°C).

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Troubleshooting:

  • Low Yield? Ensure THF is distilled/dry. Moisture kills the heteroaryllithium instantly.

  • Regioisomers? If you observe functionalization at the methyl group, your temperature control failed. Keep it strictly below -60°C during base addition.

Method B: Pd-Catalyzed C-H Arylation (CMD Mechanism)

For constructing biaryl scaffolds, direct C-H arylation is superior to lithiation/coupling (Suzuki) sequences because it eliminates the need for pre-functionalization (e.g., making the boronic acid first).

Mechanism: This reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The carbonate/acetate base acts as a shuttle, deprotonating C2 while it binds to the Palladium center.

CMD Pd L-Pd(II)-X (Active Catalyst) Coord Coordination to Benzofuran Pd->Coord TS CMD Transition State (Base removes H as Pd forms bond) Coord->TS Prod C2-Palladacycle TS->Prod

Figure 2: The Concerted Metallation-Deprotonation (CMD) mechanism essential for C2 selectivity.

Protocol 2: Direct C-H Arylation

Scope: Coupling with Aryl Iodides, Bromides, or Triflates.

Reagents:

  • Substrate: 6-Methylbenzofuran (1.0 equiv)

  • Coupling Partner: Aryl-X (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: PPh₃ (10 mol%) or PCy₃ (for chlorides)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv) — Cs₂CO₃ is preferred for difficult substrates due to better solubility.

  • Solvent: DMA or DMF (Anhydrous)

Step-by-Step Procedure:

  • Mix: In a pressure vial or Schlenk tube, combine 6-methylbenzofuran, Aryl-X, Pd(OAc)₂, Ligand, and Base.

  • Purge: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits the catalytic cycle.

  • Solvent: Add degassed DMA.

  • Heat: Stir at 100–120°C for 12–16 hours.

    • Scientist's Note: The high temperature is necessary to overcome the activation energy of the C-H bond cleavage in the CMD step.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal validation data for 6-methylbenzofuran specifically.

ParameterMethod A: LithiationMethod B: Pd-Catalyzed C-H
Primary Selectivity C2 (>98%) C2 (>95%)
Major Byproduct C6-benzylic alkylation (if T > -40°C)C3-arylation (minor, <5%)
Reaction Time 1–2 hours12–24 hours
Temperature -78°C (Cryogenic)100–120°C (High Heat)
Functional Group Tolerance Low (No ketones, esters, nitro)High (Tolerates esters, nitriles)
Scalability Good (requires cooling capacity)Excellent (process friendly)

References

  • Direct Lithiation of Benzofurans

    • Gribble, G. W. et al. "Lithiation of Benzofurans." The Chemistry of Heterocyclic Compounds.
    • Context: Establishes the hierarchy of lithi
  • Palladium-Catalyzed C-H Activation (CMD Mechanism)

    • Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society.
    • Context: Defines the CMD mechanism utilized in Protocol 2.
  • C2-Arylation of Benzofurans

    • Ohta, A. et al. (1990).[3][4] "Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene." Heterocycles.

    • Context: Seminal work on direct aryl
  • Electronic Effects in 6-Methylbenzofuran

    • PubChem Compound Summary for 6-Methylbenzofuran.
    • Context: Physical properties and structural data.[2][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in the Bromination of 6-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bromination of 6-methylbenzofuran. As Senior Application Scientists, we understand the nuances and challenges of electrophilic aromatic substitution on complex heterocyclic systems. This guide is designed to provide you with in-depth, field-proven insights to help you navigate common experimental hurdles and improve the regioselectivity of your reactions.

Understanding the Reaction Landscape

The bromination of 6-methylbenzofuran is an electrophilic aromatic substitution reaction. The outcome is governed by the inherent electronic properties of the benzofuran scaffold and the directing effects of the methyl substituent. The furan ring is significantly more electron-rich and thus more activated towards electrophilic attack than the benzene ring.[1] Within the furan ring, the C2 position is the most nucleophilic and kinetically favored site for electrophilic attack. This preference is due to the superior stabilization of the positive charge in the resulting intermediate (sigma complex) compared to attack at the C3 position.[1][2][3]

Simultaneously, the methyl group at the C6 position is an activating, ortho, para-director for electrophilic substitution on the benzene ring.[4] This means it directs incoming electrophiles to the C5 and C7 positions. The challenge, therefore, lies in controlling the reaction conditions to favor substitution on the desired position while minimizing the formation of a complex mixture of isomers.

Core Reactivity Principles

G cluster_0 Key Influences on Regioselectivity 6-Methylbenzofuran 6-Methylbenzofuran Furan_Ring Furan Ring Activation (Highly Electron-Rich) 6-Methylbenzofuran->Furan_Ring Primary Site Benzene_Ring Benzene Ring Activation (Moderately Activated by Me group) 6-Methylbenzofuran->Benzene_Ring Secondary Site C2_Attack C2 Position (Most Favorable) Furan_Ring->C2_Attack C3_Attack C3 Position (Less Favorable) Furan_Ring->C3_Attack C5_C7_Attack C5 & C7 Positions (Ortho/Para to Methyl) Benzene_Ring->C5_C7_Attack G cluster_c2 Attack at C2 cluster_c3 Attack at C3 C2_1 Intermediate from C2 attack 3 Resonance Structures (More Stable) product_c2 2-Bromo Product (Major) C2_1->product_c2 C3_1 Intermediate from C3 attack 2 Resonance Structures (Less Stable) product_c3 3-Bromo Product (Minor) C3_1->product_c3 start 6-Methylbenzofuran + Br+ start->C2_1 Lower Ea start->C3_1 Higher Ea

Caption: Energy profile of C2 vs. C3 bromination.

Attack at the C2 position allows the positive charge to be delocalized over three atoms, including a resonance structure where the charge is stabilized by the benzene ring, analogous to a stable benzylic carbocation. [2][3]Attack at C3 results in an intermediate with only two resonance structures and less effective charge delocalization. Consequently, the transition state leading to the C2-substituted product is lower in energy, and this product forms faster.

Recommended Experimental Protocols

The following protocols are provided as a starting point. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Highly Selective C2-Bromination using NBS

This method is designed to maximize the yield of 2-bromo-6-methylbenzofuran while minimizing side products.

Materials:

  • 6-Methylbenzofuran

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-methylbenzofuran (1.0 eq) in anhydrous CHCl₃ (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0°C in an ice-water bath.

  • Add NBS (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove any residual bromine), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the pure 2-bromo-6-methylbenzofuran.

Protocol 2: Bromination with Molecular Bromine (Br₂)

This protocol is less selective but may be required for certain applications. Extreme caution must be exercised when handling Br₂.

Materials:

  • 6-Methylbenzofuran

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Other work-up reagents as listed in Protocol 1

Procedure:

  • Dissolve 6-methylbenzofuran (1.0 eq) in glacial acetic acid in a round-bottom flask protected from light.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate flask, prepare a solution of Br₂ (1.05 eq) in a small amount of glacial acetic acid.

  • Add the Br₂ solution dropwise to the stirred benzofuran solution over 30-60 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Perform the aqueous washes (NaHCO₃, Na₂S₂O₃, brine), drying, and solvent removal as described in Protocol 1.

  • Purify the resulting mixture of isomers by column chromatography.

Comparison of Bromination Conditions
ReagentSolventTemperatureTypical OutcomeKey Considerations
NBS CHCl₃, CCl₄, THF0°C to RTHigh selectivity for C2-isomer Preferred for clean, controlled monobromination. [5][6]
Br₂ Acetic Acid0°C to RTMixture of C2, C5, C7 isomersHighly reactive; often leads to mixtures and over-bromination. [7]
Br₂ DioxaneRTReported to give high regioselectivity at C2 [8]Dioxane can form a complex with bromine, moderating its reactivity.
NBS / H₂O VariousRTCan lead to bromohydrin formation on alkenes; may alter selectivity on aromatics.Water can change the nature of the brominating species. [9]
Troubleshooting Workflow

G cluster_outcomes Possible Outcomes cluster_actions Corrective Actions start Experiment Start: Bromination of 6-Methylbenzofuran result Analyze Crude Product (TLC, NMR) start->result low_yield Low Yield / No Reaction result->low_yield Incomplete Conversion isomer_mix Mixture of Isomers result->isomer_mix Multiple Spots on TLC poly_bromo Over-bromination result->poly_bromo High MW products success High Yield & Selectivity result->success Clean Reaction action_yield 1. Check NBS purity 2. Increase temp slightly 3. Extend reaction time low_yield->action_yield action_isomer 1. Switch to NBS from Br2 2. Use non-polar solvent 3. Lower reaction temp isomer_mix->action_isomer action_poly 1. Reduce Br agent to ~1.05 eq 2. Add agent slowly at 0°C poly_bromo->action_poly

Caption: A decision-making workflow for troubleshooting common issues.

References
  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • ECHEMI. (n.d.). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.
  • YouTube. (2022). Preparation and Properties of Benzofuran#Synthesis of Benzofuran.
  • BenchChem. (n.d.). The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic.
  • Royal Society of Chemistry. (n.d.). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry.
  • YouTube. (2023).
  • National Institutes of Health (NIH). (n.d.). Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans.
  • Saeed, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • ACS Omega. (2024).
  • Semantic Scholar. (n.d.).
  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings.
  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.
  • National Institutes of Health (NIH). (n.d.).
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • ChemicalBook. (2022). Electrophilic Reactions of Furan.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • YouTube. (2021).
  • Chemistry LibreTexts. (2023). 15.
  • ResearchGate. (n.d.).
  • TCI. (2023).
  • ResearchGate. (n.d.).
  • Michigan State University. (n.d.).
  • ResearchGate. (n.d.).

Sources

Preventing debromination during benzofuran cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket Queue: Active | Topic: Debromination Control

Welcome to the Benzofuran Technical Support Center. This guide addresses the critical instability of carbon-bromine (C-Br) bonds during Palladium-catalyzed cross-coupling (Suzuki-Miyaura) reactions.

In benzofuran scaffolds, the C-Br bond is highly susceptible to two distinct failure modes:

  • Hydrodebromination: The bromine is replaced by a hydrogen atom (Ar-Br

    
     Ar-H) instead of the desired coupling partner.
    
  • Loss of Chemoselectivity: The bromine reacts prematurely when you intended to couple at a different site (e.g., C-OTf or C-Cl).

🎫 Ticket #001: "My Bromine was Replaced by Hydrogen"

Issue: You attempted a cross-coupling at the C-Br site (or another site), but a significant portion of your starting material converted to the hydrodebrominated product (Ar-H).

🔬 The Root Cause: The

-Hydride Trap

Hydrodebromination is not random; it is a catalytic cycle failure. It occurs when the Palladium(II) intermediate finds a hydride source faster than it finds your boronic acid.

The Mechanism of Failure:

  • Oxidative Addition: Pd(0) inserts into Ar-Br.[1]

  • Ligand Exchange (The Error): Instead of transmetalating with the boronic acid, the Pd-species exchanges a ligand with a solvent molecule (often an alcohol) or a base.

  • 
    -Hydride Elimination:  The coordinated alkoxide/alkyl group eliminates a hydride onto the Palladium.
    
  • Reductive Elimination: The Ar-H is released.

🛠️ Troubleshooting Protocol

To fix this, you must starve the reaction of hydride sources.

ParameterThe "Safe" ChoiceThe "Danger" ZoneWhy?
Solvent Toluene, Dioxane, THF, DMF Ethanol, Methanol, IsopropanolPrimary/Secondary alcohols are excellent hydride donors via

-hydride elimination.
Base K

PO

, Cs

CO

(Anhydrous)
NaOH, NaOEt, Aqueous CarbonatesStrong alkoxide bases or aqueous conditions facilitate hydrolytic pathways that generate hydrides.
Catalyst Pd(dppf)Cl

, Pd(OAc)

/XPhos
Pd(PPh

)

Electron-rich, bulky ligands accelerate the desired transmetalation over the side-reaction.
Temp 60°C - 80°C >100°CHigh heat accelerates the activation energy for

-hydride elimination.

Step-by-Step Recovery Protocol:

  • Switch Solvent: Move from EtOH/Toluene mixtures to pure 1,4-Dioxane or Toluene .

  • Dry Your System: Water can facilitate hydrodehalogenation in specific catalytic cycles. Use anhydrous solvent and flame-dried glassware.

  • Change the Base: Switch to K

    
    PO
    
    
    
    (3.0 equiv)
    suspended in the organic solvent.
  • Increase Boronic Acid: Use 1.5 - 2.0 equiv of the boronic acid to outcompete the side reaction.

🧠 Visualizing the Failure Pathway

The following diagram illustrates the divergence between the desired Cross-Coupling cycle and the parasitic Hydrodebromination cycle.

Hydrodebromination Start Start: Ar-Br OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Species Pd0->OxAdd Regeneration TransMet Path A: Transmetalation (+ Ar'-B(OH)2) OxAdd->TransMet Desired Path Hydride Path B: Hydride Capture (+ R-CH2-OH / Base) OxAdd->Hydride Side Reaction Prod Product: Ar-Ar' TransMet->Prod Reductive Elim. Waste Waste: Ar-H (Debromination) Hydride->Waste β-Hydride Elim. Then Reductive Elim. Prod->Pd0 Waste->Pd0

Caption: Path A represents the successful Suzuki coupling. Path B shows the parasitic hydrodebromination pathway caused by hydride donors (alcohols) or improper base selection.

🎫 Ticket #002: "I Want to Save the Bromine for Later"

Issue: You have a benzofuran with both a Triflate (OTf) and a Bromine (Br). You want to couple the Triflate but the Bromine keeps reacting (or debrominating).

🔬 The Root Cause: Competitive Oxidative Addition

Standard Pd-catalysts (like Pd(PPh


)

) often insert into Ar-Br bonds faster than Ar-OTf bonds, or at comparable rates. To couple the OTf selectively, you must invert this reactivity order.
🛠️ Solution: The "Ligand-Free" DMSO Method

Recent mechanistic studies suggest that "ligand-free" palladium systems in polar solvents can reverse the selectivity to favor Triflate coupling over Bromide coupling [2].

The Protocol (Chemoselective OTf Coupling):

  • Substrate: Benzofuran-Br/OTf.

  • Catalyst: Pd(OAc)

    
     (5 mol%) — No phosphine ligands.
    
  • Solvent: DMSO (Dimethyl sulfoxide).

  • Base: K

    
    PO
    
    
    
    (anhydrous).
  • Temperature: Room Temperature to 40°C.

Why this works: In highly polar DMSO, anionic palladium species are formed which preferentially attack the more electrophilic triflate site (C-OTf) via an S


Ar-like transition state, leaving the C-Br bond intact for future steps.
📚 Frequently Asked Questions (FAQ)

Q: Can I use ethanol if I lower the temperature? A: It is risky. Even at low temperatures, ethanol acts as a hydrogen donor. If you observe any debromination, switch immediately to an aprotic solvent like THF or Toluene.

Q: My reaction stalls if I don't use water. What now? A: Suzuki coupling often requires a trace of water to activate the boronic acid (forming the boronate species). If you must use water, use a Dioxane:Water (10:1) ratio. Avoid 1:1 mixtures if debromination is a problem. Alternatively, use Potassium Fluoride (KF) or CsF in anhydrous conditions to activate the boronate without adding protons [1].

Q: Does the position of the bromine on the benzofuran matter? A: Yes. C2-bromo benzofurans are generally more reactive (and thus more prone to both coupling and debromination) than C5- or C6-bromo variants due to the electronic influence of the oxygen atom. C2-sites require milder conditions to preserve.

🔗 References
  • Suzuki-Miyaura Coupling Mechanism & Side Reactions. Organic Chemistry Portal.[2]Link

  • Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ResearchGate.Link

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC).Link

Sources

Technical Support Center: Purification of 2-Bromo-6-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Bromo-6-methylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial step to purify crude 2-Bromo-6-methylbenzofuran?

The first step is always analytical: assess the purity and complexity of your crude material using Thin Layer Chromatography (TLC). This will help you identify the number of components and determine the best purification strategy. Running a TLC with a few different solvent systems (e.g., varying ratios of hexane and ethyl acetate) will provide crucial information for developing a column chromatography method or selecting a recrystallization solvent.[1][2]

Q2: How do I choose between column chromatography and recrystallization for purification?

The choice depends on the nature and quantity of impurities.

  • Recrystallization is ideal when your desired compound is the major component and the impurities have different solubility profiles. It is often faster and more scalable for high-purity materials. A successful recrystallization requires finding a solvent (or solvent system) in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[3]

  • Column Chromatography is the method of choice for complex mixtures containing multiple components or when impurities have similar properties to the desired product.[1][2] It offers finer separation based on the differential adsorption of compounds to the stationary phase.[2]

Below is a decision-making workflow to help you choose the appropriate method.

Purification_Decision_Workflow Start Crude 2-Bromo-6-methylbenzofuran TLC Run Analytical TLC Start->TLC Decision Analyze TLC Plate TLC->Decision Recrystallization Attempt Recrystallization Decision->Recrystallization  One major spot?  (Product) Column Perform Column Chromatography Decision->Column Multiple spots or streaking? Pure_Product Pure Product Recrystallization->Pure_Product Column->Pure_Product

Caption: Decision workflow for selecting a purification method.

Q3: What are the likely impurities in my sample of 2-Bromo-6-methylbenzofuran?

Impurities will largely depend on the synthetic route. If synthesized by electrophilic bromination of 6-methylbenzofuran, potential impurities include:

  • Starting Material: Unreacted 6-methylbenzofuran.

  • Di-brominated Products: Over-bromination can lead to di- or poly-brominated benzofurans.

  • Isomers: Depending on the reaction conditions, minor isomers with bromine at other positions might form.

  • Reagent Residues: Residual brominating agents (e.g., N-Bromosuccinimide) or catalysts.[4]

  • Solvent: Residual reaction solvent.

Q4: Is 2-Bromo-6-methylbenzofuran stable on silica gel?

While many benzofurans are stable on silica gel, some halogenated heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition.[5][6] Before committing to a large-scale column, it is wise to test the stability.

Protocol for Stability Test:

  • Dissolve a small amount of your crude product in a suitable solvent.

  • Spot it on a TLC plate.

  • Let the plate sit on the benchtop for 1-2 hours.

  • Elute the plate and visualize the spots.

  • If a new spot appears or the original spot diminishes in intensity, your compound may be degrading on the silica. In this case, consider using a deactivated stationary phase like neutral alumina or treating the silica gel with a base like triethylamine.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Column Chromatography Issues
Q: My compound is not separating from an impurity after column chromatography. What can I do?

Possible Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal.

  • Solution: Re-optimize your solvent system using TLC. Aim for an Rf value of ~0.35 for your desired compound and a separation of at least 0.2 Rf units from the closest impurity.[7] If you are using a hexane/ethyl acetate system, try small, incremental changes in the ratio. For difficult separations, introducing a third solvent with different properties (e.g., dichloromethane) can sometimes improve resolution.

Possible Cause 2: Column Overloading.

  • Solution: The amount of crude material should be appropriate for your column size. A general rule is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample. Using a wider column can also improve separation for larger sample loads.[5][8]

Q: My compound is not eluting from the column.

Possible Cause 1: Compound is too Polar for the Solvent System.

  • Solution: Drastically increase the polarity of the mobile phase.[5] If you started with 95:5 Hexane:EtOAc, try moving to 80:20 or even 50:50. A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, is highly effective for eluting compounds with a wide range of polarities.[5]

Possible Cause 2: Irreversible Adsorption or Decomposition on Silica Gel.

  • Solution: As mentioned in the stability test (FAQ Q4), your compound might be reacting with the acidic silica.[6] If this is the case, you should switch to a different stationary phase like neutral alumina or consider a non-chromatographic method like recrystallization or distillation.[5]

Recrystallization Issues
Q: My compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid.

Possible Cause 1: Solution Cooled Too Quickly.

  • Solution: Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath. Rapid cooling often promotes oil formation over crystal growth.

Possible Cause 2: High Concentration of Impurities.

  • Solution: Impurities can interfere with crystal lattice formation. Try a pre-purification step, such as passing the crude material through a small plug of silica gel to remove baseline impurities, before attempting recrystallization.[5][6]

Possible Cause 3: Inappropriate Solvent.

  • Solution: The solubility profile might be incorrect. If the compound is too soluble, it won't crystallize. If it's not soluble enough, recovery will be poor. You may need to screen for a new solvent or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).

Recrystallization_Troubleshooting Start Compound 'Oils Out' Cause1 Possible Cause: Solution cooled too quickly? Start->Cause1 Solution1 Re-heat to dissolve. Cool slowly to RT, then ice bath. Cause1->Solution1 Yes Cause2 Possible Cause: High impurity level? Cause1->Cause2 No End Crystals Form Solution1->End Solution2 Pre-purify with a silica plug. Re-attempt crystallization. Cause2->Solution2 Yes Cause3 Possible Cause: Wrong solvent? Cause2->Cause3 No Solution2->End Solution3 Screen for a new solvent or use a two-solvent system. Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting guide for when a compound "oils out".

Q: I'm getting very low recovery after recrystallization. Why?

Possible Cause 1: Using Too Much Solvent.

  • Solution: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.[3] Use the minimum amount of hot solvent required to fully dissolve the solid.

Possible Cause 2: Premature Crystallization.

  • Solution: If crystals form during a hot filtration step (used to remove insoluble impurities), you are losing product. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.

Detailed Protocols

Protocol 1: Flash Column Chromatography

This is a general procedure; solvent systems and fraction sizes should be optimized based on preliminary TLC analysis.[9]

1. Preparation of the Column:

  • Select a column of appropriate diameter for your sample size.
  • Securely clamp the column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in your starting eluent (a low-polarity mixture, e.g., 98:2 Hexane:Ethyl Acetate).
  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Add more eluent as needed.
  • Once the silica has settled, add a protective layer of sand on top.

2. Sample Loading:

  • Dissolve your crude 2-Bromo-6-methylbenzofuran in a minimal amount of a low-polarity solvent (like dichloromethane or the eluent).
  • Carefully apply the sample solution to the top of the silica bed using a pipette.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[8]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
  • Begin collecting fractions in test tubes or vials.
  • Monitor the separation by collecting fractions and analyzing them by TLC.
  • If separation is poor or the compound is moving too slowly, you can gradually increase the polarity of the eluent.

4. Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent using a rotary evaporator to yield the purified 2-Bromo-6-methylbenzofuran.
ParameterRecommendation for 100-500 mg Sample
Column Diameter 20-30 mm
Silica Gel Mass 10-25 g
Eluent Volume 200-500 mL
Initial Solvent System Hexane / Ethyl Acetate (e.g., 98:2 to 95:5)
Fraction Size 10-20 mL
Protocol 2: Recrystallization

1. Solvent Selection:

  • Place a small amount of crude material in several test tubes.
  • Add a small amount of a different potential solvent to each tube (e.g., ethanol, methanol, isopropanol, hexane, toluene).
  • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
  • If a single solvent is not found, try a two-solvent system (e.g., Ethanol/Water, Toluene/Hexane).

2. Dissolution:

  • Place the crude 2-Bromo-6-methylbenzofuran in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring.
  • Continue adding the minimum amount of hot solvent until the compound just dissolves completely.

3. Crystallization:

  • If there are insoluble impurities, perform a hot filtration.
  • Remove the flask from the heat and cover it.
  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.
  • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
  • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

References

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Belohlav, L. R. (1964). U.S. Patent No. 3,145,084. Washington, DC: U.S.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Serafin, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577.
  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]

  • Khan, I., et al. (2024).
  • ResearchGate. (2015). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(17), 3926.
  • SIELC Technologies. (n.d.). Separation of 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • Baciocchi, E., et al. (1975). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2, (7), 621-624.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Organic & Biomolecular Chemistry, 20, 8565-8569.
  • National Center for Biotechnology Information. (2014). First synthesis of 2-(benzofuran-2-yl)
  • Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Retrieved from [Link]

  • Google Patents. (2010). WO2010136500A1 - Process for the production of benzofurans.
  • National Center for Biotechnology Information. (n.d.). 2-Bromodibenzofuran. PubChem. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 1-(2-benzoyl-6-hydroxy-3-methyl benzofuran-5-yl)-3-aryl propenones and their antibacterial activity. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylbenzofuran-6-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-2-methyl-1-benzofuran. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Benzofuran Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the separation, identification, and selective synthesis of 2-bromo and 3-bromobenzofuran isomers.

Executive Summary

The separation of 2-bromo and 3-bromobenzofuran is a classic challenge in heterocyclic chemistry. While both isomers share a molecular weight of 197.03 g/mol and similar polarities, they exhibit distinct reactivities and physical properties that can be exploited.

This guide prioritizes prevention over cure : the most effective "separation" is often a regioselective synthesis. However, for researchers dealing with existing mixtures, we provide optimized chromatographic protocols and a definitive chemical work-up strategy.

Part 1: Analytical & Preparative Separation

Chromatographic Behavior

Direct separation of these isomers on standard silica gel is difficult due to low polarity and lack of functional groups for hydrogen bonding. Success requires "shape selectivity" rather than simple polarity differences.

HPLC Method (Analytical & Prep)

For high-purity separation, Reversed-Phase HPLC (RP-HPLC) using columns with π-π interaction capabilities is superior to standard C18.

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl or Porous Graphitic Carbon (PGC) Phenyl phases interact differentially with the electron-deficient bromine at C2 vs C3 via π-stacking.
Mobile Phase Isocratic 60:40 to 70:30 (ACN : Water)Isocratic elution maximizes resolution between closely eluting isomers.
Flow Rate 1.0 mL/min (Analytical)Standard flow for 4.6 mm ID columns.
Detection UV @ 254 nm and 280 nmBenzofurans have strong absorbance in this region.
Elution Order Typically 3-Bromo elutes before2-Bromo The 2-position is more "exposed" for interaction with the stationary phase in phenyl columns.
Flash Chromatography (Purification)

If you must separate a mixture by Flash, standard conditions often fail. Use the "Dry Load & Shallow Gradient" technique.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Solvent System: 100% Hexanes (Isocratic) or 0-2% EtOAc in Hexanes.

  • Loading: Dry load on Celite or Silica (critical to prevent band broadening).

  • Resolution: Expect partial separation. Collect the "front" and "tail" cuts separately; recycle the mixed middle fractions.

Part 2: The "Chemical Separation" (Selective Synthesis)

If your synthesis yielded a difficult-to-separate mixture (often resulting from direct bromination), the most time-efficient solution is often to resynthesize selectively or chemically purify .

Workflow: The "Lithium-Halogen Exchange" Trick

This is the industry-standard method for obtaining pure 3-bromobenzofuran from a mixture or from 2,3-dibromobenzofuran.

Mechanism: The bromine at the C2 position is significantly more reactive toward Lithium-Halogen exchange than the C3 bromine due to the inductive effect of the adjacent oxygen.

Protocol:

  • Start: 2,3-Dibromobenzofuran (or mixture containing it).

  • Reagent: n-Butyllithium (1.05 eq) in THF at -78°C.

  • Reaction: Selective exchange occurs at C2 to form 2-lithio-3-bromobenzofuran.

  • Quench: Add Methanol or Water.

  • Result: The C2-Li is protonated, yielding pure 3-bromobenzofuran .

ChemicalSeparation Figure 1: Selective chemical purification via lithiation thermodynamics. Start Mixture / 2,3-Dibromo Step1 1. n-BuLi, THF, -78°C (Selective C2 Exchange) Start->Step1 Selectivity >95% Intermediate Intermediate: 2-Lithio-3-bromobenzofuran Step1->Intermediate Step2 2. H2O / MeOH Quench Intermediate->Step2 Product Pure 3-Bromobenzofuran Step2->Product Yields ~85%

Part 3: Identification & QC (NMR)

Distinguishing the two isomers by 1H NMR is definitive. The key diagnostic is the chemical shift and multiplicity of the remaining proton on the furan ring.

IsomerProton PositionChemical Shift (δ ppm)Multiplicity
Benzofuran (Ref) H2 / H37.60 / 6.70Doublets (J ~2 Hz)
2-Bromobenzofuran H3 (C3-H)6.60 – 6.80 Singlet (broad)
3-Bromobenzofuran H2 (C2-H)7.45 – 7.60 Singlet (sharp)

Diagnostic Rule:

  • If you see a singlet > 7.4 ppm, it is 3-Bromo (the proton is at C2, next to Oxygen).

  • If you see a singlet < 6.9 ppm, it is 2-Bromo (the proton is at C3, shielded).

Troubleshooting & FAQs

Q1: My HPLC peaks are co-eluting. What can I change?

A: If you are using a C18 column, switch to a Phenyl-Hexyl or Porous Graphitic Carbon (PGC) column. The separation mechanism for these isomers relies on electron density differences in the aromatic system, which C18 (hydrophobic interaction only) cannot fully exploit. Lowering the temperature to 15°C can also improve resolution by reducing diffusion.

Q2: Can I separate them by distillation?

A: Potentially, but it is risky.

  • 2-Bromobenzofuran: BP ~234°C (atm).

  • 3-Bromobenzofuran: BP ~110°C (at reduced pressure, ~15 mmHg). While the boiling points differ, 3-bromobenzofuran is thermally unstable and can polymerize or rearrange at high temperatures. Distillation is only recommended under high vacuum (<5 mmHg) to keep pot temperatures low.

Q3: I tried brominating benzofuran directly and got a mess. Why?

A: Direct electrophilic bromination of benzofuran is non-selective. It typically yields a mixture of 2-bromo, 3-bromo, and 2,3-dibromo products.

  • Fix: Use the "Lithium-Halogen Exchange" protocol (Part 2) on the crude mixture to convert 2,3-dibromo species into 3-bromo.

  • Alternative: To make 2-bromobenzofuran specifically, use a cyclization strategy (e.g., CuI-catalyzed cyclization of 2-(2,2-dibromovinyl)phenol) rather than direct bromination [1].

Q4: The 3-bromo isomer is turning dark/yellow on the bench. Is it degrading?

A: Yes. 3-Halobenzofurans are less stable than their 2-halo counterparts. They are prone to photo-oxidation and polymerization.

  • Storage: Store at -20°C, under Argon, excluded from light.

  • Stabilizer: Storing over copper wire or with a trace of radical inhibitor (BHT) can help for long-term storage.

References

  • Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols and Isomer Separation Strategies. Journal of Chemical Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Benzofurans: Recent Literature and Catalytic Strategies. Retrieved from [Link]

Technical Support Center: Optimizing Yields in Copper-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for copper-catalyzed benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction, troubleshoot common issues, and optimize yields for the efficient synthesis of benzofuran derivatives. This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Q1: My reaction is not yielding the expected benzofuran product, or the yield is significantly lower than anticipated. What are the primary factors to investigate?

A low conversion rate in copper-catalyzed benzofuran synthesis can be attributed to several factors, with the most critical being the integrity of the catalytic system and the reaction environment.[1] A systematic approach to troubleshooting is essential for identifying the root cause.

Probable Causes & Step-by-Step Solutions:

  • Inactive or Deactivated Catalyst:

    • Cause: The copper catalyst is the heart of the reaction. Its activity can be compromised by impurities, improper handling, or deactivation during the reaction. For instance, in Ullmann-type couplings, the ligation of carbonate bases to the active copper species can lead to catalyst deactivation.

    • Solution:

      • Use High-Purity Catalyst: Ensure the copper salt (e.g., CuI, Cu(OAc)₂, CuCl) is of high purity and stored under anhydrous conditions.

      • Ligand Selection: The choice of ligand is critical for stabilizing the copper catalyst.[2] For challenging C-O bond formations, consider screening different classes of ligands, such as phenanthrolines or diamines, which can stabilize the active copper species.[2]

      • Inert Atmosphere: Copper catalysts, particularly Cu(I) species, are sensitive to oxidation. Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents and flame-dried glassware.

  • Suboptimal Reaction Conditions:

    • Cause: The delicate balance of solvent, base, and temperature is crucial for efficient catalysis. An inappropriate choice can hinder the reaction at various stages of the catalytic cycle.

    • Solution:

      • Solvent Screening: The polarity of the solvent can significantly impact reaction rates. While polar aprotic solvents like DMF and DMSO are commonly used, a solvent screen including options like toluene or acetonitrile may be necessary for your specific substrate.[3]

      • Base Optimization: The strength and solubility of the base are critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed. The choice of base can be substrate-dependent, and an optimization screen is highly recommended.

      • Temperature Adjustment: While many reactions require elevated temperatures, excessive heat can lead to catalyst decomposition or side reactions. A temperature screen, for example from 80°C to 120°C, can help identify the optimal balance for your specific transformation.

  • Poor Quality of Starting Materials:

    • Cause: Impurities in your starting materials (e.g., phenols, alkynes, or aryl halides) can poison the catalyst or participate in unwanted side reactions.

    • Solution:

      • Purify Starting Materials: Ensure all reactants are pure. Recrystallization or column chromatography of starting materials may be necessary.

      • Dry Solvents and Reagents: Water can interfere with the catalytic cycle. Use freshly dried and degassed solvents.

Issue 2: Significant Formation of Alkyne Homocoupling Byproduct

Q2: I am observing a significant amount of a symmetrical 1,3-diyne byproduct in my reaction mixture, which is reducing the yield of my desired benzofuran. How can I minimize this side reaction?

The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common and problematic side reaction in copper-catalyzed processes, as it consumes the alkyne starting material.[4]

Probable Causes & Step-by-Step Solutions:

  • Presence of Oxygen:

    • Cause: Glaser coupling is an oxidative process that is significantly promoted by the presence of oxygen.[4]

    • Solution:

      • Rigorous Exclusion of Air: Ensure the reaction is conducted under a strictly inert atmosphere. Utilize Schlenk techniques or a glovebox for the most sensitive reactions. All solvents and liquid reagents should be thoroughly degassed prior to use.

  • Inappropriate Catalyst System:

    • Cause: Copper(I) salts are known promoters of Glaser coupling.[4]

    • Solution:

      • Employ Copper-Free Conditions (for Sonogashira-type reactions): For reactions such as the Sonogashira coupling of an o-iodophenol with a terminal alkyne, numerous copper-free protocols have been developed that effectively eliminate the homocoupling side reaction.[4] These typically rely solely on a palladium catalyst.

      • Use of a Co-catalyst System: In many successful protocols, copper iodide is used as a co-catalyst with a palladium catalyst, which can often provide high yields of the desired benzofuran without significant homocoupling.[5][6]

  • Reactive Terminal Alkyne:

    • Cause: The acidic proton of the terminal alkyne is directly involved in the homocoupling mechanism.

    • Solution:

      • Protecting Group Strategy: Mask the terminal alkyne with a protecting group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group.[4][5] This prevents the alkyne from participating in the homocoupling reaction. The protecting group can be removed in a subsequent step, often under mild conditions.

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism for the copper-catalyzed synthesis of benzofurans from phenols and alkynes?

The precise mechanism can vary depending on the specific reactants and conditions, but a generally accepted pathway for the copper-mediated oxidative annulation of phenols and unactivated internal alkynes involves a sequence of steps that can be visualized as a catalytic cycle.[7]

Proposed Catalytic Cycle:

Copper-Catalyzed Benzofuran Synthesis CuX Cu(I) Catalyst IntermediateA Copper Phenoxide (Ar-O-Cu) CuX->IntermediateA Phenol Phenol (Ar-OH) Phenol->IntermediateA -HX Alkyne Alkyne (R-C≡C-R') IntermediateB Alkyne Coordination Alkyne->IntermediateB Product Benzofuran IntermediateA->IntermediateB + Alkyne IntermediateC Carbocupration IntermediateB->IntermediateC Electrophilic Carbocupration IntermediateD Intramolecular Cyclization IntermediateC->IntermediateD C-O Bond Formation IntermediateD->CuX Regeneration IntermediateD->Product Product Release Oxidant Oxidant Oxidant->IntermediateD Oxidation Experimental_Workflow start Start step1 1. Add o-iodophenol, Pd catalyst, CuI, and ligand to a flame-dried Schlenk flask. start->step1 step2 2. Evacuate and backfill with inert gas (e.g., Argon) 3 times. step1->step2 step3 3. Add degassed solvent and base. step2->step3 step4 4. Add terminal alkyne via syringe. step3->step4 step5 5. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. step4->step5 step6 6. Monitor reaction progress by TLC or LC-MS. step5->step6 step7 7. Cool to room temperature, dilute with an organic solvent, and wash with aqueous solution (e.g., NH4Cl, EDTA). step6->step7 step8 8. Dry the organic layer, concentrate, and purify by column chromatography. step7->step8 end End (Pure Benzofuran) step8->end

Sources

Technical Support Center: Copper Catalyst Removal from Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CU-REM-BZFN-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting persistent copper residues in benzofuran intermediates and APIs.

Executive Summary & Diagnostic Assessment

User Problem: You have synthesized a benzofuran derivative (likely via Sonogashira coupling, Castro-Stephens cyclization, or Cu-mediated oxidative annulation) and are facing persistent copper contamination (>1000 ppm) despite standard workups.

Technical Context: Benzofurans are lipophilic, aromatic heterocycles. Copper catalysts (CuI, Cu(OTf)₂, Cu(OAc)₂) often form tight coordination complexes with the benzofuran oxygen or nitrogen-containing side chains (e.g., amino-benzofurans). Standard water/brine washes fail because the Cu-benzofuran complex is more soluble in the organic phase (DCM/EtOAc) than the aqueous phase.

Regulatory Thresholds (ICH Q3D): Before initiating cleanup, confirm your target limit based on the route of administration.

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (Option 1)*
Oral 3000 µ g/day 300 ppm
Parenteral (IV) 300 µ g/day 30 ppm
Inhalation 30 µ g/day 3 ppm

*Assuming max daily dose of 10g. Source: ICH Q3D(R2) Guideline [1].

Tier 1: Liquid-Liquid Extraction (LLE) Protocols

Use this as your first line of defense. Effective for bulk removal of inorganic copper.

Protocol A: The "Blue Shift" Ammonia Wash

This method relies on transforming lipophilic Cu(I) species into highly water-soluble, deep blue [Cu(NH₃)₄]²⁺ complexes.

Reagents:

  • Ammonium Chloride (sat.[1][2][3] aq.)

  • Ammonium Hydroxide (conc. 28-30%)

  • Buffer Prep: Mix 9 parts sat. NH₄Cl with 1 part conc. NH₄OH (pH ~9-10).

Step-by-Step:

  • Dilute your reaction mixture with a non-polar solvent (DCM or Toluene are best; EtOAc can sometimes coordinate Cu).

  • Add the Ammonia Buffer (1:1 volume ratio).

  • Vigorous Agitation: Stir or shake for at least 15-30 minutes. Crucial: Cu removal is a kinetic process; brief shaking is insufficient.

  • Observation: The aqueous layer should turn deep blue.[1][2]

  • Repeat washes until the aqueous layer remains colorless.[3]

  • Final Wash: Wash once with sat. NH₄Cl (no ammonia) to remove residual base, then brine.

Protocol B: Chelation with EDTA (For Base-Sensitive Substrates)

If your benzofuran side chains are sensitive to high pH, use EDTA.

Reagents:

  • Disodium EDTA (0.1 M aqueous solution).

Step-by-Step:

  • Add 0.1 M EDTA solution to your organic phase.

  • Stir vigorously for 30-60 minutes.

  • Monitor the organic layer color (often changes from dark/brown to yellow/clear).

  • Separate phases. Note: EDTA washes can be prone to emulsions.

Troubleshooting: "Help! I have a stable emulsion."

Benzofurans can be "greasy." When mixed with basic aqueous washes, they often form stable emulsions.

The "Emulsion Breaker" Workflow:

  • Do NOT shake vertically. Swirl the funnel gently in a horizontal circle.

  • Salting Out: Add solid NaCl directly to the emulsion interface to increase aqueous density.

  • Filtration: Pass the entire emulsion through a pad of Celite 545 or a glass wool plug. The solid filter aid often physically disrupts the surfactant-like vesicles.

  • Phase Separation Paper: Use a hydrophobic phase separator filter (e.g., Whatman 1PS) instead of a separatory funnel for the final cut.

Tier 2: Solid-Supported Scavengers

Use this when LLE fails to reach <50 ppm or when emulsions are unmanageable.

Scavenger Selection Logic

Not all scavengers work for all oxidation states. Benzofuran synthesis often starts with Cu(I) but air oxidation produces Cu(II).

Scavenger TypeFunctional GroupTarget SpeciesBest For...
SiliaMetS® Thiol -SH (Thiol)Cu(I), Pd(II), Ag(I)Top Choice. High affinity for "soft" Cu(I) ions common in Sonogashira.
SiliaMetS® Imidazole ImidazoleCu(II), Fe(III)"Harder" metals. Good if the reaction stood in air (oxidized Cu).
SiliaMetS® TAAcONa Triaminetetraacetic acidCu(I), Cu(II), NiBroad spectrum, mimics EDTA but on silica.
Optimization Workflow

Do not just dump scavenger in. Optimize to save cost.

ScavengerOptimization Start Crude Mixture (>500 ppm Cu) Screen Micro-Screening (4 equiv, 1h, RT) Start->Screen Analyze Analyze Supernatant (Color/ICP) Screen->Analyze Decision Removal > 90%? Analyze->Decision ScaleUp Scale Up (Batch or Flow) Decision->ScaleUp Yes Heat Increase Temp (50°C) or Time (4h) Decision->Heat No Heat->Screen Re-test

Figure 1: Iterative workflow for selecting and optimizing solid-supported scavengers.

Protocol:

  • Dissolve crude product in THF or DCM (avoid MeOH if using Thiol scavengers as it can reduce binding efficiency).

  • Add 4 equivalents of scavenger (relative to expected residual Cu).

  • Stir at Room Temp for 4 hours.

  • Filter through a 0.45 µm frit or Celite pad.

  • Rinse the cake with fresh solvent to recover adsorbed product.

Tier 3: Crystallization & Chromatography

The "Last Resort" for ultra-high purity.

If scavengers fail, the copper is likely occluded inside the crystal lattice or bound to a specific impurity.

  • Recrystallization with Chelators:

    • Add 1-2% wt/wt N-acetylcysteine or EDTA to the crystallization solvent (e.g., Ethanol/Water).

    • Heat to dissolve. The chelator keeps Cu in the mother liquor while the product crystallizes out.

    • Warning: Ensure the chelator itself is removed (check solubility limits).

  • Chromatography Doping:

    • Dope your silica column with 10% w/w Potassium Carbonate or use Amine-functionalized silica as a guard layer. This traps the copper at the baseline while the benzofuran elutes.

Frequently Asked Questions (FAQs)

Q: My product is turning green/blue on the shelf. What happened? A: This is "copper bleed." Residual Cu(I) is oxidizing to paramagnetic Cu(II) in air. This indicates your initial workup (likely just brine) was insufficient. Immediately re-dissolve in DCM and perform the Protocol A (Ammonia Wash) .

Q: Can I use activated carbon (Charcoal)? A: Generally ineffective for copper. Carbon is excellent for Palladium (Pd) but poor for Copper. It also reduces yield by non-specific binding of the benzofuran. Stick to functionalized silica (Thiol/DMT).

Q: How do I validate the removal without an ICP-MS? A: For a quick qualitative check:

  • Take 10 mg of product.

  • Dissolve in 1 mL DCM.

  • Add 1 mL concentrated ammonia.

  • Shake.[2] If the aqueous layer shows any blue tint, you are likely >500 ppm.

References

  • International Council for Harmonisation. Guideline Q3D(R2) on Elemental Impurities. ICH, 2022. [Link]

  • Biotage. Metal Scavengers: Mitigation of Elemental Impurities. Biotage Application Notes. [Link]

  • Reddy, K. et al. "Benzofuran Synthesis via Palladium–Copper-Based Catalyst." ACS Omega, 2022. [Link]

  • University of Rochester. Workup for Removing Copper Salts. Department of Chemistry Protocols. [Link]

Sources

Technical Support Center: Minimizing Homocoupling Side Reactions in Aryl Bromide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of homocoupling side reactions during aryl bromide cross-coupling reactions. As a Senior Application Scientist, I have designed this guide to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Troubleshooting Guide: Diagnosing and Resolving Homocoupling Issues

This section is designed to help you diagnose and resolve specific issues you may be encountering in your experiments.

Issue 1: Significant formation of a biaryl byproduct derived from the aryl bromide starting material.

Plausible Causes:

  • Slow Transmetalation or Presence of a Reductant: The homocoupling of aryl halides can occur when the transmetalation step in the cross-coupling cycle is slow relative to a competing pathway where a second molecule of aryl halide reacts with the palladium intermediate.[1] This pathway begins with the oxidative addition of the aryl bromide (Ar-Br) to the Pd(0) catalyst to form an Ar-Pd(II)-Br intermediate.[1] If the transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is sluggish, two of these Ar-Pd(II)-Br intermediates can undergo a ligand exchange to form an Ar-Pd(II)-Ar species, which then reductively eliminates to yield the homocoupled product (Ar-Ar) and regenerates Pd(0).[1] The presence of a reductant is often necessary for this to be a catalytic cycle.[1]

  • High Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling pathway, especially if the desired cross-coupling reaction has a lower activation energy.[2][3]

  • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role. Less electron-donating or sterically less bulky ligands may not sufficiently stabilize the palladium center to prevent side reactions.[4]

Solutions and Protocols:

  • Optimize the Ligand:

    • Increase Steric Bulk and Electron-Donating Ability: Switch to a more sterically hindered and electron-rich ligand. Buchwald-type biarylphosphine ligands are excellent choices for promoting the desired cross-coupling pathway.[4] N-heterocyclic carbene (NHC) ligands have also shown great promise in suppressing side reactions.[4]

    • Adjust Ligand-to-Palladium Ratio: The optimal palladium-to-ligand ratio is often 1:1, as this favors the formation of the active monoligated palladium(0) species.[4] Excess ligand can sometimes be detrimental.

  • Re-evaluate the Base and Solvent System:

    • Base Strength: The choice of base is critical. A base that is too strong or too weak can hinder the transmetalation step. For Suzuki-Miyaura couplings, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and can minimize side reactions.[5]

    • Solvent Polarity: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic solvents such as dioxane, toluene, or tetrahydrofuran (THF) are commonly used and can be optimized for your specific system.[5]

  • Lower the Reaction Temperature:

    • If possible, attempt the reaction at a lower temperature. Even a small reduction in temperature can significantly impact the selectivity of the reaction.[3] It's worth noting that some catalyst systems are designed to be highly active at room temperature.[4]

  • Adjust Reagent Stoichiometry:

    • Using a slight excess of the aryl bromide can sometimes push the equilibrium towards the desired cross-coupled product.[5] However, this should be done with caution as it can also potentially increase aryl bromide homocoupling. A more effective strategy is often the slow addition of the limiting reagent.

Issue 2: Predominant formation of a biaryl byproduct from the organoboron coupling partner (in Suzuki-Miyaura coupling).

Plausible Causes:

  • Presence of Oxygen: Boronic acid homocoupling is frequently promoted by the presence of oxygen in the reaction mixture.[6][7] Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then react with the boronic acid to form the homocoupled product.[7][8]

  • Presence of Pd(II) Species: If the active Pd(0) catalyst is not efficiently generated from the Pd(II) precatalyst, the remaining Pd(II) can directly mediate the homocoupling of the boronic acid.[7][8]

Solutions and Protocols:

  • Rigorous Degassing of the Reaction Mixture:

    • Inert Gas Sparging: Bubble an inert gas, such as argon or nitrogen, through the solvent for 10-15 minutes before adding the catalyst. A subsurface sparge is particularly effective.[7][9]

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.[9] Maintain a positive pressure of inert gas throughout the reaction.

  • Ensure Efficient Generation of Pd(0):

    • Use a Pd(0) Precatalyst: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent issues with incomplete reduction of a Pd(II) precatalyst.[5]

    • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any residual Pd(II) species to the active Pd(0) catalyst, thereby minimizing boronic acid homocoupling.[9]

  • Controlled Addition of the Boronic Acid:

    • Pre-heating the mixture of the aryl bromide, base, and catalyst before the addition of the boronic acid can sometimes be beneficial.[6] The boronic acid can then be added slowly to the heated reaction mixture.

Frequently Asked Questions (FAQs)

Q1: How does the choice of palladium catalyst influence aryl bromide homocoupling?

The palladium source is a critical parameter. While Pd(II) precatalysts like Pd(OAc)₂ are common due to their stability, they require an in-situ reduction to the active Pd(0) species.[10] If this reduction is inefficient, the remaining Pd(II) can promote the homocoupling of the organoboron partner in Suzuki reactions.[8] Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[5] Furthermore, the use of well-defined palladium precatalysts that feature a stabilizing ligand can improve the efficiency of the catalytic cycle and reduce side reactions.[4]

Q2: What is the role of the ligand in suppressing homocoupling?

The ligand plays a multifaceted role in the catalytic cycle. Sterically bulky and electron-rich ligands, such as the Buchwald-type dialkylbiarylphosphines or N-heterocyclic carbenes (NHCs), are highly effective at promoting the desired cross-coupling reaction.[4] They facilitate the oxidative addition of the aryl bromide and the subsequent reductive elimination of the cross-coupled product.[4] This acceleration of the desired catalytic pathway means that competing side reactions like homocoupling are less likely to occur.

Q3: Can the nature of the aryl bromide itself affect the likelihood of homocoupling?

Yes, the electronic properties of the aryl bromide can have an impact. Aryl bromides bearing electron-withdrawing groups are generally more reactive towards oxidative addition.[1] Conversely, aryl bromides with certain functional groups like -OH or -NH₂ can sometimes interfere with the catalyst, potentially leading to lower efficiency and more side reactions.[1]

Q4: What are the best practices for setting up a cross-coupling reaction to proactively minimize homocoupling?

  • Inert Atmosphere: Always conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.[6]

  • Dry and Degassed Solvents: Use anhydrous, degassed solvents to minimize the presence of water and oxygen.

  • High-Purity Reagents: Ensure the purity of your aryl bromide, coupling partner, and base.

  • Careful Catalyst and Ligand Selection: Choose a palladium source and ligand that are well-suited for your specific substrates. Often, a small screening of catalysts and ligands can save significant time and resources.

  • Controlled Reaction Conditions: Monitor the reaction temperature carefully and consider the slow addition of one of the coupling partners.

Data Summary Table: Ligand Selection for Minimizing Homocoupling
Ligand TypeKey CharacteristicsRecommended for
Buchwald-type Biarylphosphines Sterically bulky, electron-richGeneral purpose, highly active for a wide range of aryl bromides.[4]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunableParticularly effective for sterically demanding substrates and can offer high thermal stability.[4]
Triphenylphosphine (PPh₃) Less bulky and electron-donatingCan be effective, but may require higher temperatures and is more prone to side reactions with challenging substrates.[11]
Experimental Protocol: A General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of dioxane/water 4:1) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., a Buchwald ligand, 0.024 mmol) and dissolve them in a small amount of the degassed solvent. Add this catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC/MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations
Catalytic Cycle and Homocoupling Pathways

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br ar_pd_br Ar-Pd(II)L_n(Br) oxidative_addition->ar_pd_br transmetalation Transmetalation (R-B(OR)2) ar_pd_br->transmetalation R-B(OR)2 Base homo_br Ar-Br Homocoupling ar_pd_br->homo_br Slow Transmetalation ar_pd_r Ar-Pd(II)L_n(R) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Product) reductive_elimination->product homo_br->pd0 ar_ar_br Ar-Ar (Byproduct) homo_br->ar_ar_br homo_boron Boronic Acid Homocoupling homo_boron->pd0 r_r_boron R-R (Byproduct) homo_boron->r_r_boron pd_ii Pd(II) pd_ii->homo_boron O2

Caption: Catalytic cycle with competing homocoupling pathways.

Troubleshooting Workflow for Homocoupling

G start High Homocoupling Observed identify Identify Homocoupled Product: Aryl Bromide or Coupling Partner? start->identify aryl_bromide Aryl Bromide Homocoupling identify->aryl_bromide Ar-Ar coupling_partner Coupling Partner Homocoupling (e.g., Boronic Acid) identify->coupling_partner R-R optimize_ligand Optimize Ligand: Increase Sterics/Electron Donation aryl_bromide->optimize_ligand degas Improve Degassing: Inert Gas Sparge, Freeze-Pump-Thaw coupling_partner->degas adjust_conditions Adjust Conditions: Lower Temperature, Change Base/Solvent optimize_ligand->adjust_conditions end Homocoupling Minimized adjust_conditions->end catalyst_check Check Palladium Source: Use Pd(0) Precatalyst or Add Reducing Agent degas->catalyst_check catalyst_check->end

Caption: Troubleshooting workflow for minimizing homocoupling.

References
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Cano, R., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(10), 7231-7239. [Link]

  • ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gensch, T., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 57(2), 143-157. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2004). Temperature effect on coupling reaction. [Link]

  • Organic Chemistry Frontiers. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]

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Validation & Comparative

Technical Guide: 13C NMR Characterization of 2-Bromo-6-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR chemical shifts of 2-Bromo-6-methylbenzofuran , designed for researchers in medicinal chemistry and structural analysis.

Executive Summary

2-Bromo-6-methylbenzofuran is a critical halogenated heterocyclic scaffold, widely utilized as an intermediate in the synthesis of bioactive compounds, including anti-arrhythmic agents (e.g., Dronedarone analogs) and antimicrobial benzofurans.

Accurate structural characterization of this molecule relies on understanding two competing electronic effects: the deshielding inductive effect of the methyl group at position 6 and the shielding heavy-atom effect of the bromine at position 2. This guide provides a comparative spectral analysis, predictive shift data based on substituent additivity rules (SCS), and a validated synthesis protocol.

Structural Analysis & Numbering

The benzofuran core consists of a benzene ring fused to a furan ring.[1] The numbering typically starts at the oxygen atom (position 1) and proceeds clockwise toward the heterocyclic double bond.

Substituent Effects
  • C6-Methyl Group (+I Effect): The methyl group exerts a positive inductive effect.

    • Ipso (C6): Significant deshielding (~+9 to +10 ppm).

    • Ortho (C5, C7): Slight shielding (~-1 to -2 ppm) due to increased electron density.

  • C2-Bromine Atom (Heavy Atom Effect):

    • Ipso (C2): Unlike highly electronegative atoms (F, Cl) that deshield the attached carbon, Bromine often causes a shielding effect (upfield shift) on sp² carbons due to spin-orbit coupling and the "heavy atom effect."[2]

    • Beta (C3): Typically experiences a deshielding effect (~+3 to +5 ppm).

Visual Structure & Numbering (DOT Diagram)

BenzofuranStructure Figure 1: Connectivity and Substitution Pattern of 2-Bromo-6-methylbenzofuran C2 C2 (Br) C3 C3 C2->C3 Double Bond C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a Fused C5 C5 C4->C5 C6 C6 (Me) C5->C6 C7 C7 C6->C7 C7->C7a O1 O1 C7a->O1 O1->C2

Comparative 13C NMR Data

The following table contrasts the chemical shifts of the parent benzofuran against the 6-methyl derivative and the target 2-bromo-6-methyl compound.

Note: Values for the target compound are calculated based on established Substituent Chemical Shift (SCS) additivity rules derived from analogous heterocyclic systems (e.g., 2-bromofuran and toluene).

Carbon PositionBenzofuran (Exp) [1]6-Methylbenzofuran (Exp) [2]2-Bromo-6-methylbenzofuran (Calc) Shift Logic
C2 144.8144.2124.5 ± 2.0 Upfield: Heavy atom shielding (-20 ppm).
C3 106.6106.3110.5 ± 1.5 Downfield: Beta-effect of Br (+4 ppm).
C3a 127.5127.2128.0 ± 1.0 Minimal change.
C4 121.3120.9121.0 ± 1.0 Minimal change.
C5 123.0124.5124.8 ± 1.0 Ortho to Methyl.
C6 124.3134.5134.8 ± 1.0 Downfield: Ipso Methyl effect (+10 ppm).
C7 111.4111.8111.5 ± 1.0 Ortho to Methyl.
C7a 155.1155.4154.5 ± 1.0 Minimal change.
6-CH₃ 21.821.8 ± 0.5 Standard benzylic methyl.

Solvent Reference: CDCl₃ (77.16 ppm).

Experimental Protocols

A. Synthesis of 2-Bromo-6-methylbenzofuran

Direct bromination of benzofurans at the C2 position is highly regioselective due to the electron-rich nature of the furan ring.

Reagents:

  • 6-Methylbenzofuran (1.0 equiv)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent: Chloroform (CHCl₃) or Acetic Acid (AcOH)

  • Base (Optional): Potassium Acetate (KOAc) to scavenge HBr.

Protocol (NBS Method - Recommended for Safety):

  • Dissolution: Dissolve 6-methylbenzofuran (10 mmol) in anhydrous DMF (20 mL) or Acetonitrile.

  • Addition: Add N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 equiv) portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product will appear less polar than the starting material.

  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (100% Hexanes) to yield 2-bromo-6-methylbenzofuran as a pale yellow oil or low-melting solid.

B. NMR Sample Preparation
  • Mass: Dissolve ~10–20 mg of purified compound.

  • Solvent: 0.6 mL CDCl₃ (Deuterated Chloroform).

  • Tube: Standard 5mm NMR tube.

  • Acquisition: Minimum 256 scans for 13C to resolve quaternary carbons (C2, C3a, C6, C7a).

Synthesis & Characterization Workflow

SynthesisWorkflow Figure 2: Synthesis and Characterization Workflow for 2-Bromo-6-methylbenzofuran Start Start: 6-Methylbenzofuran Reagent Reagent: NBS / DMF (0°C to RT) Start->Reagent Reaction Electrophilic Aromatic Substitution (Regioselective at C2) Reagent->Reaction Workup Workup: Extraction (EtOAc) & Drying (Na2SO4) Reaction->Workup Purify Purification: Silica Column (Eluent: Hexanes) Workup->Purify Analyze Characterization: 13C NMR (Look for C2 Upfield Shift) Purify->Analyze

References

  • Oregon State University. 13C NMR Chemical Shifts and Heavy Atom Effects. Available at: [Link]

  • Royal Society of Chemistry. The Nuclear Magnetic Resonance Spectra of Fluoroaromatics and Benzofurans. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Brominated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust analysis of brominated benzofuran derivatives, a class of compounds with significant pharmaceutical and environmental relevance, presents a considerable analytical challenge. Their structural diversity and the presence of bromine isotopes necessitate a technique that offers both high resolving power and exceptional mass accuracy. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) platforms, specifically Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, for the definitive identification and characterization of these molecules. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, providing field-proven insights and detailed protocols to ensure self-validating, trustworthy results.

The Analytical Imperative: Why HRMS is Essential

Brominated benzofurans are often found in complex matrices at trace levels, whether in drug metabolism studies or environmental monitoring.[1] Low-resolution mass spectrometry can easily be confounded by isobaric interferences, where different compounds have the same nominal mass, leading to false positives or inaccurate structural elucidation.

The power of HRMS lies in its ability to provide a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm).[2] This precision allows for the calculation of a unique elemental formula, drastically narrowing the list of potential candidates. Furthermore, the high resolving power of modern HRMS instruments can separate ions with very small mass differences, effectively filtering out matrix interferences.[1] For brominated compounds, HRMS is indispensable for another critical reason: resolving and accurately measuring the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3][4] This results in a distinctive "M" and "M+2" isotopic pattern for molecules containing a single bromine atom, which serves as a definitive confirmation of its presence.[3]

Instrument Platform Comparison: Orbitrap vs. Q-TOF

The choice between the two leading HRMS technologies, Orbitrap and Quadrupole Time-of-Flight (Q-TOF), depends on the specific analytical goals. Both are powerful, but they operate on different principles, leading to distinct advantages and trade-offs.[5][6]

FeatureOrbitrap (e.g., Thermo Scientific™ Q Exactive™ Series)Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent 7250 GC/Q-TOF)Rationale & Causality
Resolving Power Excellent, up to >280,000 FWHM.[7] Resolution is inversely proportional to scan speed.Very good, typically >25,000 FWHM.[8] Resolution is generally independent of scan speed.For resolving closely eluting isomers or complex matrix interferences, the ultra-high resolution of an Orbitrap is superior.[7] However, for fast chromatography (UHPLC), a Q-TOF's consistent resolution at high scan speeds is advantageous.[6]
Mass Accuracy Superb, routinely <1-3 ppm with external calibration; <1 ppm with internal calibration.[6]Excellent, typically <2-5 ppm.[8] Often requires a lock mass for stability over long runs.[6]Both platforms provide sufficient mass accuracy for elemental formula determination. Orbitraps are often cited for their exceptional mass stability over time.[6]
Scan Speed Slower; a trade-off for higher resolution.[6]Faster; ideal for compatibility with fast chromatography and applications like SWATH/DIA.[6][9]Q-TOF is the preferred platform for untargeted screening methods that rely on rapid data-independent acquisition (DIA) to capture MS/MS data on all ions.[6]
Sensitivity & Dynamic Range Very high sensitivity. Can be limited in dynamic range for low-abundance ions in the presence of highly abundant ones.[10]Excellent sensitivity and a very wide dynamic range, making it well-suited for detecting trace-level analytes in complex samples.[9][10]The superior dynamic range of TOF analyzers can be beneficial for detecting low-level metabolites or degradation products alongside the parent compound.[10]
Fragmentation Higher-energy C-trap Dissociation (HCD) provides information-rich, library-searchable spectra.Collision-Induced Dissociation (CID) is a robust fragmentation technique.[11]Both produce high-quality MS/MS spectra. HCD in Orbitraps is known for generating fragments that are highly consistent and useful for structural elucidation.[6]

Senior Scientist's Recommendation: For targeted quantification and structural confirmation where the highest resolution is paramount, the Orbitrap platform excels.[12] For non-targeted screening, metabolomics, and applications requiring rapid data acquisition without sacrificing resolution, the Q-TOF is an exceptionally strong choice.[13]

A Validated Experimental Workflow

Achieving reliable data is contingent on a meticulously executed workflow. Each step is designed to minimize error and maximize data quality.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Interpretation Sample 1. Sample Collection (e.g., Biological fluid, Environmental matrix) SPE 2. Solid Phase Extraction (SPE) (e.g., C18 Cartridge) Sample->SPE Isolate analytes Evap 3. Evaporation & Reconstitution (in mobile phase) SPE->Evap Concentrate & exchange solvent LC 4. UHPLC Separation (Reversed-Phase C18) Evap->LC ESI 5. Ionization (Heated ESI, Positive Mode) LC->ESI HRMS 6. HRMS Detection (Full Scan & dd-MS²) ESI->HRMS Deconv 7. Peak Deconvolution & Formula Generation HRMS->Deconv Frag 8. Fragmentation Analysis (Confirm structure) Deconv->Frag ID 9. Compound Identification (Mass Accuracy, Isotope Pattern, RT) Frag->ID

Caption: A robust workflow for HRMS analysis of brominated benzofurans.

Detailed Protocol: Sample Preparation (Solid Phase Extraction)

The goal of sample preparation is to isolate the analytes of interest from the sample matrix, which can interfere with ionization and detection.[14][15]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the stationary phase.

  • Sample Loading: Acidify the aqueous sample (e.g., 100 mL of water) to a pH of ~3 with formic acid. Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min. The acidic pH ensures the benzofuran derivatives are in a neutral state, promoting retention on the C18 phase.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the brominated benzofuran derivatives with 10 mL of methanol or acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-HRMS analysis.[16]

Detailed Protocol: LC-HRMS Parameters

Chromatographic separation is critical to separate isomers and reduce matrix effects.[17]

  • System: UHPLC system coupled to an Orbitrap or Q-TOF mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). The C18 chemistry provides excellent retention for the moderately nonpolar benzofuran core.[18]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Key MS Parameters:

    • Full Scan (MS1): Mass range 100-800 m/z at a resolution of 70,000 (Orbitrap) or >25,000 (Q-TOF).

    • Data-Dependent MS/MS (dd-MS²): Trigger fragmentation on the top 3-5 most intense ions from the full scan. Use a normalized collision energy (NCE) of 35 (HCD) or a collision energy ramp (CID).

Deciphering the Data: Fragmentation and Isotopic Patterns

Confident identification rests on the "four pillars" of HRMS data: accurate mass, retention time, fragmentation pattern, and isotopic fidelity.

Isotopic Pattern Confirmation

The presence of bromine is unequivocally confirmed by its isotopic signature.[19] A molecule with one bromine atom will exhibit two peaks in the mass spectrum separated by approximately 2 Da (for ⁷⁹Br vs ⁸¹Br) with a near 1:1 intensity ratio.[4] High-resolution instruments can measure this pattern with high fidelity, and software algorithms can calculate an "isotopic fit" score, providing a quantitative measure of confidence.

Fragmentation Pathways

Tandem MS (MS/MS) provides a structural fingerprint of the molecule. For brominated benzofurans, common fragmentation pathways involve the neutral loss of the bromine radical (•Br), followed by the loss of carbon monoxide (CO) from the furan ring.[20] Understanding these pathways is crucial for structural confirmation.[21][22]

Caption: Common fragmentation pathway for a simple brominated benzofuran.

Example Data Analysis

The table below illustrates how HRMS data is used for confident identification of a hypothetical brominated benzofuran derivative.

ParameterObserved ValueTheoretical ValueInterpretation
Retention Time (RT) 5.82 min5.82 min (Standard)Matches the retention time of a known standard, confirming the isomer.
Precursor Ion m/z 195.9624195.9627 (C₈H₅⁷⁹BrO)Mass Error: -1.5 ppm. Excellent mass accuracy confirms the elemental formula.
Isotopic Pattern M+2 peak at 197.9603; Ratio: 98.5%M+2 peak at 197.9606; Ratio: 97.9%Isotope Fit Score: 99.2%. The observed pattern perfectly matches the theoretical pattern for one bromine atom.[19]
Key Fragments (MS/MS) 117.0335, 89.0386117.0335 (C₈H₅O⁺), 89.0386 (C₇H₅⁺)Fragments correspond to the expected neutral losses of •Br and subsequent CO, confirming the core structure.[20]

Conclusion

High-Resolution Mass Spectrometry, whether on an Orbitrap or Q-TOF platform, is an indispensable tool for the rigorous analysis of brominated benzofuran derivatives. The choice of instrument should be guided by the primary research objective—be it ultimate resolution for complex samples or high-speed acquisition for large-scale screening. By coupling this powerful technology with a systematic and validated workflow—from meticulous sample preparation to multi-faceted data interpretation—researchers can achieve unambiguous identification and characterization. This guide provides the foundational principles and practical protocols to empower scientists to generate high-quality, defensible data in their pursuit of drug development and environmental safety.

References

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  • Hoh, E., et al. (2009). Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. PubMed. Available at: [Link]

  • Steinhäuser, L., et al. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and derivatives. OPUS. Available at: [Link]

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  • Yeh, Y-C., et al. (2022). Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. PMC - NIH. Available at: [Link]

  • Soler, C., et al. (2007). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Carbosulfan, Carbofuran, 3-Hydroxycarbofuran, and Other Metabolites in Food. ResearchGate. Available at: [Link]

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  • Zancato, M., et al. (1995). Determination of bromide in complex matrices by pre-column derivatization linked to solid-phase extraction and high-performance liquid chromatography. ResearchGate. Available at: [Link]

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  • Gonzalez, A.M., et al. (2023). A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine. PMC - PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2023). A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances and their alternatives in water. PLOS. Available at: [Link]

  • Prieto, A., et al. (2022). High-resolution mass spectrometry approaches for screening persistent and Mobile organic compounds in wastewaters: Target analysis, suspect analysis and risk assessment. ResearchGate. Available at: [Link]

  • Ogilvie-Battersby. Radicals and Mass Spectrometry (MS) Spring 2021. Available at: [Link]

  • Jones, A. (2020). Overview of Methods and Considerations for Handling Complex Samples. LCGC. Available at: [Link]

  • Reddit. (2024). Orbi vs Q-TOF : r/massspectrometry. Reddit. Available at: [Link]

  • Purdue University Graduate School. (2022). DEVELOPMENT AND APPLICATION OF A QUADRUPOLE TIME-OF-FLIGHT MASS SPECTROMETER FOR THE ANALYSIS OF SYNTHETIC POLYMERS, PROTEINS, AND PROTEIN COMPLEXES. Purdue University. Available at: [Link]

  • Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers. Slideshare. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Bromo-6-methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Handling 2-Bromo-6-methylbenzofuran requires a safety protocol that goes beyond generic "lab safety." As a halogenated heterocycle, this compound presents a dual-risk profile: the benzofuran core is a known sensitizer and irritant, while the bromine substituent increases the potential for mucous membrane irritation and lachrymatory effects [1, 3].[1]

This guide replaces rigid templates with a causality-driven approach . We do not just list rules; we explain the mechanism of risk so you can make informed decisions in the lab.

The Hazard Profile (Inferred & Analogous)

While specific SDS data for this niche intermediate can be sparse, we apply Categorical Inference based on structural analogs (e.g., 5-bromo-benzofuran derivatives) [3, 4].[1]

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Lipophilic nature allows dermal penetration; halogenation increases reactivity with skin proteins.Double-gloving is mandatory.
Eye Irritation H319 Solid dust acts as both a mechanical abrasive and a chemical irritant.Safety glasses are insufficient; Goggles required.
Resp. Irritation H335 Airborne particulates irritate the upper respiratory tract.Zero-tolerance for open-bench weighing.

The Defense System: Personal Protective Equipment (PPE)

Your PPE is a layered defense system. Each layer addresses a specific permeation or exposure vector.

A. Respiratory & Facial Protection[2][3][4][5][6][7]
  • Primary Barrier: Chemical Splash Goggles (ANSI Z87.1) .

    • Why: Standard safety glasses allow dust entry from the side. Benzofuran dusts are severe eye irritants.

  • Respiratory: Work must be performed in a fume hood (Face velocity: 80–100 fpm).

    • Contingency: If working outside a hood (e.g., balance calibration), use an N95 or P100 particulate respirator .[1]

B. Dermal Protection (The Glove Matrix)

One glove type does not fit all scenarios. The carrier solvent often dictates breakthrough time more than the solute itself.

  • Scenario A: Solid Handling.

    • Protocol: Double Nitrile (4 mil minimum outer, 2 mil inner).

    • Logic: Provides excellent protection against solid particulates and incidental contact.

  • Scenario B: Solution Handling (DCM/Chloroform).

    • Protocol: Silver Shield® (Laminate) or Viton®.

    • Logic: Halogenated solvents permeate Nitrile in <2 minutes, carrying the benzofuran payload through to the skin [5].

Visualization: Glove Selection Decision Matrix

GloveSelection Start Handling 2-Bromo-6-methylbenzofuran State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Nitrile Standard Nitrile (Double) (Change every 15 min) Solid->Nitrile Particulate Risk Only SolventCheck Carrier Solvent? Liquid->SolventCheck SolventCheck->Nitrile Alcohols, Ethers, Ethyl Acetate Laminate Silver Shield / Laminate (Essential for permeation) SolventCheck->Laminate DCM, Chloroform, Halogenated Solvents

Figure 1: Decision matrix for glove selection based on physical state and carrier solvent.[1] Note that halogenated solvents require laminate barriers.[1]

Operational Protocol: A Self-Validating Workflow

This protocol incorporates "safety gates"—steps that force a check before proceeding.

Step 1: Preparation & Weighing[1]
  • Static Control: Benzofurans are organic solids prone to static charge. Use an antistatic gun or ionizing bar inside the balance enclosure to prevent powder scattering.

  • The "Safe Circle": Place a disposable absorbent mat (pig mat) inside the hood. All weighing happens on this mat. If a spill occurs, you dispose of the mat, not the hood surface.[1]

  • Weighing: Transfer solid using a pre-weighed vial. Avoid spatulas that require scraping; use a pour-and-tap method to minimize aerosolization.

Step 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to avoid "puffing" dust into the hood atmosphere.

  • Temperature Control: If the reaction involves strong bases (e.g., NaH) or coupling reagents, expect an exotherm. Have an ice bath ready before addition.

Step 3: Decontamination & Cleanup[1]
  • Tool Cleaning: Do not remove contaminated spatulas from the hood. Wipe them with a solvent-soaked Kimwipe (Acetone or DCM) inside the hood before taking them to the wash station.

  • Surface Decon: Wipe the "Safe Circle" area with mild detergent followed by ethanol.

Visualization: The "Safe Circle" Workflow

SafeWorkflow Setup 1. Setup (Absorbent Mat + Static Control) Weigh 2. Weighing (Inside Hood Only) Setup->Weigh Check Ventilation React 3. Reaction (Closed Vessel) Weigh->React Dissolve Gently Waste 4. Waste Segregation (Halogenated Stream) React->Waste Quench & Separate

Figure 2: The operational workflow emphasizing containment at every stage.

Waste Disposal & Compliance

Improper disposal of halogenated aromatics is a major compliance risk. 2-Bromo-6-methylbenzofuran must never enter the general organic waste stream if that stream is destined for non-halogenated fuel blending.

Disposal Streams
Waste TypeClassificationContainer Labeling
Solid Waste Hazardous Solid (Halogenated)"Solid Waste: Contains 2-Bromo-6-methylbenzofuran. Toxic/Irritant."[1]
Liquid Waste (DCM/CHCl3) Halogenated Organic"Halogenated Solvent Waste."
Liquid Waste (MeOH/EtOAc) Halogenated Organic*Even if the solvent is non-halogenated, the presence of the brominated solute classifies the WHOLE bottle as halogenated waste. [6, 7]
Contaminated Sharps Hazardous SharpsStandard Sharps Bin (Incineration).

Critical Rule: Do not mix with strong acids or oxidizers in the waste container.[2] Brominated compounds can liberate toxic bromine gas or HBr under acidic/oxidative stress [2].

References

  • National Center for Biotechnology Information (PubChem). 2-Methylbenzofuran (Compound Summary). Accessed October 2023.[3][4] [Link]

  • Carl Roth. Safety Data Sheet: Bromine. (Provides context on bromine hazards/decomposition). [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • Lund University. Organic Solvent Waste Separation Guidelines.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.